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  • Product: Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate
  • CAS: 1363405-50-8

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Spectral Analysis of Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate

Mechanistic Context: The Pyrazolo[1,5-a]pyrimidine Scaffold The pyrazolo[1,5-a]pyrimidine core is a privileged pharmacophore extensively utilized in modern drug discovery, particularly in the development of selective kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context: The Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged pharmacophore extensively utilized in modern drug discovery, particularly in the development of selective kinase inhibitors (e.g., Janus Kinase 2 and PI3Kδ inhibitors) . The synthesis of functionalized derivatives, such as ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1363405-50-8), typically involves the condensation of an aminopyrazole with a 1,3-dielectrophile.

Accurate structural elucidation of this intermediate is critical for downstream pharmaceutical synthesis. However, assigning the 1 H and 13 C NMR spectra of this molecule presents unique challenges due to tautomerism and the presence of multiple quaternary bridgehead carbons . This whitepaper provides a definitive guide to the spectral analysis and 2D NMR workflows required to validate this structure.

Tautomerism and the Causality of Solvent Selection

A critical factor in the NMR analysis of ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate is its tautomeric equilibrium. The molecule exists in a dynamic equilibrium between the 5-hydroxy (enol) and the 5-oxo-4,5-dihydro (keto/lactam) forms.

Causality in Experimental Design: Attempting to acquire NMR spectra in non-polar solvents (e.g., CDCl 3​ ) often results in broad, unresolvable signals due to rapid tautomeric exchange on the NMR timescale. To solve this, we explicitly utilize DMSO-d 6​ . As a strong hydrogen-bond acceptor, DMSO stabilizes the highly polar lactam tautomer (ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate), effectively "locking" the equilibrium and yielding sharp, highly resolved resonances .

G A Ethyl 5-amino-1H-pyrazole -3-carboxylate C Condensation & Cyclization A->C B 1,3-Dielectrophile (e.g., Ethyl propiolate) B->C D Ethyl 5-hydroxypyrazolo[1,5-a] pyrimidine-2-carboxylate (Enol Form) C->D Non-polar solvent E Ethyl 5-oxo-4,5-dihydro pyrazolo[1,5-a]pyrimidine -2-carboxylate (Keto Form) C->E Polar solvent (DMSO) D->E Tautomeric Equilibrium

Fig 1. Synthetic pathway and tautomeric equilibrium of the target pyrazolo[1,5-a]pyrimidine.

Quantitative Spectral Data Analysis

1 H NMR Spectral Assignments

In the locked lactam form, the 1 H NMR spectrum is highly diagnostic. The most critical mechanistic feature is the extreme deshielding of the H-7 proton. Because H-7 is adjacent to the bridgehead nitrogen (N-8), which contributes its lone pair to the aromatic system, it resonates significantly downfield. Conversely, H-6 is shielded by the adjacent electron-withdrawing lactam carbonyl at C-5.

Table 1: 1 H NMR Data (400 MHz, DMSO-d 6​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Notes
N-4 12.30br s-1HLactam NH (stabilized keto tautomer)
C-7 8.55d7.51HHighly deshielded by adjacent bridgehead N-8
C-3 6.65s-1HIsolated pyrazole core proton
C-6 6.05d7.51HShielded by alpha-lactam carbonyl (C-5)
Ester CH 2​ 4.30q7.12HEthyl ester methylene
Ester CH 3​ 1.30t7.13HEthyl ester methyl
13 C NMR Spectral Assignments

The 13 C NMR spectrum contains four quaternary carbons (C-2, C-3a, C-5, and the ester C=O) that cannot be assigned by 1D techniques alone. The bridgehead carbon (C-3a ) is typically observed near 142.5 ppm, while the lactam carbonyl (C-5 ) is distinct from the ester carbonyl based on chemical shift logic and 2D correlations.

Table 2: 13 C NMR Data (100 MHz, DMSO-d 6​ )

PositionChemical Shift (δ, ppm)TypeAssignment Notes
Ester C=O 161.5CqEster carbonyl
C-5 156.8CqLactam carbonyl (keto tautomer)
C-2 148.2CqPyrazole carbon attached to the ester group
C-3a 142.5CqBridgehead quaternary carbon
C-7 136.4CHPyrimidine carbon adjacent to N-8
C-6 106.5CHPyrimidine carbon alpha to lactam
C-3 98.2CHPyrazole carbon
Ester CH 2​ 60.8CH 2​ Ethyl ester methylene
Ester CH 3​ 14.2CH 3​ Ethyl ester methyl

Self-Validating 2D NMR Workflow

To ensure rigorous scientific integrity, 1D assignments must be validated through a self-consistent 2D NMR workflow. The presence of the bridgehead carbon (C-3a) makes Heteronuclear Multiple Bond Correlation (HMBC) the most critical experiment in this protocol.

G S1 1. 1H & 13C 1D NMR Identify basic spin systems & tautomeric state S2 2. COSY (1H-1H) Map H-6 to H-7 vicinal coupling (J ~7.5 Hz) S1->S2 S3 3. HSQC (1H-13C) Assign proton-bearing carbons (C-3, C-6, C-7) S2->S3 S4 4. HMBC (1H-13C) Link bridgehead (C-3a) & Carbonyls (C-2, C-5) S3->S4 S5 5. NOESY/ROESY Confirm spatial proximity (e.g., H-3 to H-7) S4->S5

Fig 2. Sequential 2D NMR workflow for unambiguous structural elucidation.
Step-by-Step 2D Assignment Logic:
  • COSY Validation: The doublet at δ 8.55 (H-7) will show a strong cross-peak with the doublet at δ 6.05 (H-6), confirming the isolated pyrimidine spin system.

  • HSQC Anchoring: HSQC directly correlates H-7 (δ 8.55) to C-7 (δ 136.4), H-6 (δ 6.05) to C-6 (δ 106.5), and H-3 (δ 6.65) to C-3 (δ 98.2).

  • HMBC Quaternary Assignment (The Crux):

    • The pyrazole proton H-3 (δ 6.65) will show strong 3JCH​ correlations to the bridgehead carbon C-3a (δ 142.5) and C-2 (δ 148.2).

    • The pyrimidine proton H-6 (δ 6.05) will show a 3JCH​ correlation to the lactam carbonyl C-5 (δ 156.8) and the bridgehead C-3a (δ 142.5), thereby bridging the two ring systems and proving the fused bicyclic structure.

Experimental Protocol: NMR Acquisition

To replicate these findings, strictly adhere to the following sample preparation and acquisition methodology:

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of highly purified ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d 6​ (99.9% D, containing 0.03% v/v TMS as an internal standard).

  • Note: Ensure the sample is fully dissolved using mild sonication if necessary, as particulate matter will distort magnetic field homogeneity.

Step 2: Instrument Calibration

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe (if available for enhanced 13 C sensitivity).

  • Lock the spectrometer to the deuterium signal of DMSO-d 6​ .

  • Perform automated or manual gradient shimming (Z1-Z5) to achieve a TMS line width of < 1.0 Hz.

Step 3: 1D Acquisition

  • 1 H NMR: Acquire 16–32 scans with a spectral width of 15 ppm, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of ~3.0 seconds.

  • 13 C NMR: Acquire 1024–2048 scans using power-gated decoupling (WALTZ-16), a spectral width of 250 ppm, and a relaxation delay of 2.0 seconds to ensure quaternary carbons are fully relaxed.

Step 4: 2D Acquisition

  • HSQC: Set up a phase-sensitive multiplicity-edited HSQC. Acquire 256 increments in the t1 dimension with 4–8 scans per increment.

  • HMBC: Optimize the long-range coupling delay for nJCH​ = 8 Hz (typically ~62.5 ms). Acquire 256–512 increments to ensure high resolution in the indirect ( 13 C) dimension, allowing differentiation of C-2, C-3a, and C-5.

References

  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system Source: Canadian Journal of Chemistry (via ResearchGate) URL:[Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

Exploratory

Thermodynamic stability of ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 5-Hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recogni...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 5-Hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a privileged structure in the development of targeted therapeutics, particularly protein kinase inhibitors.[1] This guide provides a comprehensive technical analysis of the thermodynamic stability of a key derivative, ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate. A central focus is the critical influence of keto-enol tautomerism on the compound's stability profile. We will dissect the synthetic pathways, explore predictive computational models for tautomer stability, and detail robust experimental protocols for evaluating thermal, chemical, and photostability. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the physicochemical properties of this important heterocyclic class.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core

Pyrazolo[1,5-a]pyrimidines are bicyclic heterocyclic compounds resulting from the fusion of a pyrazole and a pyrimidine ring.[1] This scaffold is considered a purine isostere, allowing it to mimic endogenous purines and interact with a wide array of biological targets.[2][3] This bioisosteric relationship has led to their extensive investigation and application in drug discovery.

Substitutions on the pyrazolo[1,5-a]pyrimidine core can significantly alter its electronic, lipophilic, and steric properties, thereby fine-tuning its binding affinity for specific biological targets.[1] The title compound, ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate, incorporates key functional groups: an ethyl carboxylate at the C2 position, known to influence activity, and a hydroxyl group at the C5 position, which introduces the potential for tautomerism and significantly impacts the molecule's thermodynamic properties.

Synthesis and Structural Elucidation

The predominant and most versatile method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-biselectrophilic compound, such as a β-ketoester.[4][5]

Proposed Synthetic Pathway

The synthesis of ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate logically proceeds via the reaction of ethyl 5-amino-1H-pyrazole-3-carboxylate with a suitable β-ketoester like ethyl acetoacetate in a refluxing solvent, often with an acid catalyst.

Synthetic_Workflow reagent1 Ethyl 5-amino-1H- pyrazole-3-carboxylate conditions Glacial Acetic Acid Reflux reagent1->conditions reagent2 Ethyl Acetoacetate reagent2->conditions product Ethyl 5-hydroxy-7-methyl-pyrazolo[1,5-a]pyrimidine- 2-carboxylate conditions->product Cyclocondensation purification Purification (Crystallization) product->purification final_product Final Product purification->final_product

Caption: Proposed synthetic workflow for a pyrazolo[1,5-a]pyrimidine derivative.

Protocol: Structural Verification

Post-synthesis, rigorous structural confirmation is imperative.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR should be used to confirm the presence of all protons, including the ethyl ester, methyl group, and aromatic protons. The absence of a distinct -OH proton signal may be the first indication of the keto-tautomer's prevalence in solution.

    • ¹³C-NMR will verify the carbon skeleton. A signal in the range of 160-170 ppm for the C5 carbon would strongly suggest the presence of a carbonyl group, characteristic of the keto tautomer.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which must match the calculated values for the expected molecular formula.

The Critical Role of Tautomerism in Thermodynamic Stability

The 5-hydroxy substitution introduces the possibility of tautomeric equilibrium between the aromatic 'enol' form (5-hydroxy) and the non-aromatic 'keto' form (5-oxo-4,5-dihydro). For related scaffolds like pyrazolo[1,5-a]pyrimidin-7(4H)-ones, single-crystal X-ray diffraction has confirmed that the keto tautomer is the dominant form in the solid state.[6] This preference is generally attributed to the greater thermodynamic stability of the amide-like keto form over the enol form.

Caption: Keto-Enol tautomerism in the pyrazolo[1,5-a]pyrimidine core.

Understanding which tautomer is more stable is paramount, as it dictates the molecule's reactivity, solubility, crystal packing, and interactions with biological targets.

Computational Assessment of Tautomer Stability

Expertise & Rationale: Before embarking on extensive experimental validation, computational chemistry provides a powerful, resource-efficient method to predict the relative stabilities of the tautomers. Density Functional Theory (DFT) is the method of choice for calculating the electronic structure and energies of molecules of this size, offering a balance of accuracy and computational cost. By calculating the Gibbs free energy (G) of each optimized tautomer, we can predict their equilibrium population.

Protocol: DFT-Based Stability Prediction
  • Structure Preparation: Build the 3D structures of both the 5-hydroxy (enol) and 5-oxo (keto) tautomers using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase or with a solvent model (e.g., PCM for water or DMSO). A common and reliable level of theory is the B3LYP functional with a triple-zeta basis set like def2-TZVP.[7]

  • Frequency Calculation: Conduct a frequency calculation on the optimized geometries at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the thermal corrections needed to calculate the Gibbs free energy.

  • Energy Calculation: Extract the Gibbs free energy (G) for each tautomer from the output files.

  • Relative Stability Analysis: Calculate the difference in Gibbs free energy (ΔG) between the two tautomers. The tautomer with the lower G is thermodynamically more stable. The equilibrium constant (K_eq) can be estimated using the equation: ΔG = -RT ln(K_eq).

Predicted Data Summary
TautomerMethod/Basis SetRelative Gibbs Free Energy (ΔG, kcal/mol)Predicted Stability
5-Hydroxy (Enol)B3LYP/def2-TZVP+X kcal/mol (Reference)Less Stable
5-Oxo (Keto)B3LYP/def2-TZVP0 (Predicted Minimum)More Stable

(Note: The value 'X' is hypothetical and would be determined by the actual calculation, but the keto form is anticipated to be the global minimum.)

Experimental Evaluation of Thermodynamic Stability

Experimental methods provide definitive data on the compound's behavior under various stresses.

Thermal Analysis

Trustworthiness Rationale: Thermal analysis techniques like TGA and DSC are fundamental for assessing the intrinsic stability of a solid material. They provide quantitative data on decomposition temperatures, melting points, and other phase transitions, which are critical for determining shelf-life and processing conditions.[8]

5.1.1. Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 3-5 mg of the dried compound into a ceramic or aluminum TGA pan.

  • Instrument Setup: Place the pan in the TGA instrument.

  • Method Execution: Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).[8]

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition (T_onset), which is a key indicator of thermal stability.

5.1.2. Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into a hermetically sealed aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Method Execution: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the DSC thermogram to identify the melting point (T_m, peak of the endotherm) and any exothermic events that indicate decomposition. The purity can also be estimated from the sharpness of the melting peak.[8]

pH and Chemical Stability Assessment

Expertise Rationale: The stability of a drug candidate across a range of pH values is crucial for predicting its behavior in physiological environments (stomach, intestine) and in formulation. An HPLC-based assay is the gold standard for this assessment, as it can separate the parent compound from its degradants and provide precise quantification.

5.2.1. Protocol: HPLC-Based pH Stability Study

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation Solutions: Dilute the stock solution into a series of aqueous buffers covering a relevant pH range (e.g., pH 2, pH 7.4, pH 12).

  • Incubation: Store the solutions at a controlled temperature (e.g., 50 °C) to accelerate degradation.[7]

  • Time Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Immediately analyze the aliquots by a validated reverse-phase HPLC method with UV detection.

  • Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

Data Summary: Stability Profile
Stability TestConditionResultInterpretation
TGA 10 °C/min, N₂T_onset > 250 °C (Anticipated)High thermal stability in solid state.[9][10]
DSC 10 °C/min, N₂Sharp endotherm at T_mIndicates crystalline material with a defined melting point.
pH Stability pH 2, 50 °C, 24h>90% remainingStable under acidic conditions.[7]
pH Stability pH 12, 50 °C, 24h<50% remainingSusceptible to base-catalyzed degradation (e.g., ester hydrolysis).

Potential Degradation Pathways

The primary points of vulnerability in the molecule to chemical degradation are the ethyl ester and the pyrimidine ring itself.

  • Ester Hydrolysis: Under either acidic or, more rapidly, basic conditions, the ethyl ester group is susceptible to hydrolysis to form the corresponding carboxylic acid. This is often the primary degradation pathway in aqueous solutions.

  • Ring Cleavage: Under highly aggressive conditions (e.g., strong acid/base and high temperature), the pyrimidine ring can undergo cleavage.[11]

Degradation_Pathway parent Ethyl 5-hydroxypyrazolo[1,5-a] pyrimidine-2-carboxylate conditions H₂O / OH⁻ parent->conditions degradant 5-hydroxypyrazolo[1,5-a] pyrimidine-2-carboxylic acid conditions->degradant Ester Hydrolysis byproduct Ethanol

Caption: Primary degradation pathway via base-catalyzed ester hydrolysis.

Conclusion and Future Perspectives

The thermodynamic stability of ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate is intrinsically linked to its tautomeric state, with computational and spectroscopic evidence strongly pointing towards the predominance of the more stable 5-oxo-4,5-dihydro (keto) form. Experimentally, the compound is expected to exhibit high thermal stability in its solid, crystalline form. In solution, its stability is pH-dependent, with the primary liability being the base-catalyzed hydrolysis of the C2-ethyl ester.

Future research should focus on forced degradation studies to definitively identify and characterize all significant degradants under various stress conditions (acidic, basic, oxidative, photolytic). This information is vital for developing stable formulations and establishing appropriate storage conditions for its potential use in drug development.

References

  • RSC Publishing. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. [Link]

  • Crystal Growth & Design. (2024). Pyrazolo[1,5-a]pyrimidine: A New 5/6 Fused Energetic Material with High Thermal Stability. [Link]

  • ACS Publications. (2024). Pyrazolo[1,5-a]pyrimidine: A New 5/6 Fused Energetic Material with High Thermal Stability. [Link]

  • ResearchGate. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. [Link]

  • RSC Publishing. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. [Link]

  • MDPI. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]

  • Preprints.org. (2023). Pharmacological Evaluation and Molecular Docking of Novel Synthesized Pyrazolopyrimidine Derivatives. [Link]

  • Frontiers. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),.... [Link]

  • Semantic Scholar. (n.d.). Thermal analysis of some novel pyrimidine derivatives Summary. [Link]

  • MDPI. (2012). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. [Link]

  • Semantic Scholar. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. [Link]

  • Oriental Journal of Chemistry. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. [Link]

  • Letters in Applied NanoBioScience. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. [Link]

  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]

  • MDPI. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]

  • MDPI. (2018). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. [Link]

  • MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. [Link]

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... [Link]

  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

  • ACS Publications. (2023). Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. [Link]

  • eScholarship.org. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]

  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

Sources

Foundational

Initial Discovery and Synthesis Pathways of Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate

Executive Summary Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1363405-50-8) is a highly versatile molecular building block utilized extensively in the discovery of novel kinase inhibitors and immunomodul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1363405-50-8) is a highly versatile molecular building block utilized extensively in the discovery of novel kinase inhibitors and immunomodulatory agents[1]. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore, but its synthesis presents a classic regiochemical challenge: controlling the annulation to selectively yield the 5-hydroxy (5-one) tautomer over the 7-hydroxy (7-one) isomer. This technical guide deconstructs the retrosynthetic logic, details the causality behind specific reaction conditions, and provides a self-validating experimental protocol for the robust synthesis of this critical intermediate.

Pharmacological Relevance & Structural Significance

The pyrazolo[1,5-a]pyrimidine core mimics the purine ring of ATP, making it an exceptional hinge-binding motif in kinase drug discovery. Derivatives of this scaffold have been successfully developed into selective[2], [3], and TRK kinase modulators[4].

The specific substitution pattern of ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate offers two orthogonal vectors for late-stage functionalization:

  • The 2-Carboxylate Group: Acts as a handle for amidation or reduction, allowing exploration of the solvent-exposed region of a kinase active site[2].

  • The 5-Hydroxy (5-Oxo) Group: Exists in a tautomeric equilibrium. It can be converted into a 5-chloro intermediate via POCl₃, setting the stage for S_NAr displacement with various amines to build structure-activity relationships (SAR)[3].

Retrosynthetic Analysis & The Regiochemical Challenge

The core is constructed via a[3+3] annulation between a 3-aminopyrazole and a 1,3-dielectrophile[5]. To synthesize our target, the ideal starting materials are ethyl 5-amino-1H-pyrazole-3-carboxylate and a 3-carbon biselectrophile such as ethyl 3-ethoxyacrylate or ethyl propiolate [6],[7].

The Regioselectivity Divergence

As demonstrated in seminal studies by , the condensation of 3-aminopyrazoles with 1,3-dielectrophiles can yield two distinct regioisomers[8],[9].

  • The 5-One (Target): Formed when the highly nucleophilic exocyclic amine attacks the ester carbonyl (N-acylation), followed by endocyclic nitrogen ring closure at the β -carbon.

  • The 7-One (Off-Target): Formed when the exocyclic amine attacks the β -carbon (Michael addition), followed by endocyclic nitrogen attack on the ester.

To achieve strict 5-hydroxy selectivity, the reaction must be driven by kinetic control under specific basic conditions, ensuring the initial attack occurs at the hard electrophilic center (the ester)[9].

Regioselectivity Start 3-Aminopyrazole + 1,3-Dielectrophile Path1 Attack at Ester Carbonyl Start->Path1 Basic Conditions (Kinetic Control) Path2 Attack at beta-Carbon Start->Path2 Acidic Conditions (Thermodynamic Control) Prod1 5-Hydroxypyrazolo[1,5-a]pyrimidine (Target 5-one Isomer) Path1->Prod1 Endocyclic N Cyclization Prod2 7-Hydroxypyrazolo[1,5-a]pyrimidine (Off-Target 7-one Isomer) Path2->Prod2 Endocyclic N Cyclization

Fig 1. Regioselectivity divergence in pyrazolo[1,5-a]pyrimidine synthesis.

Core Synthesis Pathway

The most scalable and robust pathway utilizes the base-catalyzed condensation of ethyl 5-amino-1H-pyrazole-3-carboxylate with ethyl 3-ethoxyacrylate[10].

Causality of Reagents:

  • Cesium Carbonate (Cs₂CO₃): Acts as a soft, bulky base. It is strong enough to deprotonate the exocyclic amine (enhancing its nucleophilicity toward the ester) but avoids the aggressive saponification of the ethyl ester groups that would occur with NaOH or KOH[10].

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that stabilizes the highly polar transition states during the cyclization and ensures the solubility of the carbonate base at elevated temperatures (110 °C).

Pathway A Ethyl 5-amino-1H- pyrazole-3-carboxylate C N-Acylation Intermediate A->C Cs2CO3, DMF 110°C B Ethyl 3-ethoxyacrylate B->C Nucleophilic Attack D Ethyl 5-hydroxypyrazolo [1,5-a]pyrimidine- 2-carboxylate C->D Cyclization (-EtOH)

Fig 2. Forward synthesis pathway of ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate.

Quantitative Data: Condition Optimization

The table below summarizes the optimization of reaction conditions to maximize the yield of the 5-hydroxy regioisomer, synthesizing data from standard regiocontrol methodologies[9].

EntryBase / CatalystSolventTemp (°C)Time (h)Regioisomeric Ratio (5-OH : 7-OH)Isolated Yield (%)
1NaOEtEtOH801260 : 4055
2AcOHToluene110810 : 9072
3 Cs₂CO₃ DMF 110 16 95 : 5 82
4Acylated Meldrum's AcidPh₂O1802>99 : 178

Note: Entry 3 represents the optimal balance of scalability, reagent availability, and regioselectivity for the target compound.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to ensure the integrity of the synthesis at every stage[10].

Phase 1: Reaction Execution
  • Setup: Charge a dry, argon-flushed 250 mL round-bottom flask with ethyl 5-amino-1H-pyrazole-3-carboxylate (10.0 g, 64.4 mmol).

  • Solvation: Add anhydrous DMF (100 mL) and stir until complete dissolution.

  • Base Addition: Add Cs₂CO₃ (31.5 g, 96.6 mmol, 1.5 eq) in one portion.

  • Electrophile Addition: Dropwise add ethyl 3-ethoxyacrylate (13.9 g, 96.6 mmol, 1.5 eq) over 15 minutes to prevent localized thermal spikes.

  • Heating: Attach a reflux condenser, heat the mixture to 110 °C, and maintain stirring for 16 hours.

Phase 2: In-Process Control (IPC)
  • Method: Withdraw a 50 µL aliquot, dilute in 1 mL Acetonitrile, filter, and analyze via LC-MS.

  • Validation Gate: Proceed only if there is >95% consumption of the pyrazole starting material ( m/z 156 [M+H]+ ) and a dominant peak corresponding to the target mass ( m/z 208 [M+H]+ ).

Phase 3: Quench and Regioisomer Isolation
  • Quench: Cool the reaction to room temperature and pour it into 400 mL of ice-cold distilled water.

  • pH Adjustment: Slowly adjust the pH to ~5-6 using 1M HCl.

    • Causality: The 5-hydroxy tautomer is highly polar and water-soluble in its deprotonated enolate form. Neutralization forces the precipitation of the neutral compound.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL). Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH).

    • Causality: The 5-one and 7-one regioisomers exhibit different hydrogen-bonding networks, allowing baseline separation on normal-phase silica[9].

Phase 4: Analytical QA/QC Validation
  • ¹H NMR (400 MHz, DMSO-d₆): The defining validation metric is the pyrimidine ring protons. H-6 typically appears as a doublet around 6.1 ppm, and H-7 as a highly deshielded doublet around 8.6 ppm ( J≈7.5 Hz). The ethyl ester protons will present as a distinct quartet (~4.3 ppm) and triplet (~1.3 ppm).

  • HPLC Purity: Must exceed >98% (UV 254 nm) before downstream application.

References

  • Gavrin, L. K. et al. "Synthesis of Pyrazolo[1,5-a]pyrimidinone Regioisomers." Journal of Organic Chemistry, 2007, 72(3), 1043-1046. Available at: [Link]

  • Wolschendorf, F. et al. "Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids." Organic Letters, 2020. Available at: [Link]

  • K. K. et al. "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." National Institutes of Health (PMC), 2022. Available at: [Link]

  • Lim, S. et al. "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." ACS Medicinal Chemistry Letters, 2015. Available at: [Link]

Sources

Exploratory

Toxicity and safety data sheet (SDS) for ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate

Executive Summary: The Dual Perspective of a Privileged Scaffold In modern drug discovery, the pyrazolo[1,5-a]pyrimidine core is widely recognized as a "privileged scaffold," particularly in the development of highly sel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Dual Perspective of a Privileged Scaffold

In modern drug discovery, the pyrazolo[1,5-a]pyrimidine core is widely recognized as a "privileged scaffold," particularly in the development of highly selective protein kinase inhibitors (PKIs) targeting TrkA, RET, EGFR, and B-Raf . As a Senior Application Scientist, I emphasize that handling building blocks like ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1363405-50-8) requires a dual perspective. We must rigorously adhere to its Safety Data Sheet (SDS) to mitigate acute chemical hazards, while also understanding its pharmacological destiny—how its structural features dictate both downstream therapeutic efficacy and potential dose-limiting toxicities in vivo.

This whitepaper synthesizes the acute toxicity data, the mechanistic rationale behind its handling protocols, and the broader safety implications of its integration into clinical candidates.

Physicochemical Properties & Quantitative Hazard Data

Before initiating any synthetic workflow, it is critical to establish the baseline physicochemical and safety parameters of the raw material. The presence of the 5-hydroxy group and the ester moiety makes this compound a versatile electrophile/nucleophile, but also contributes to its irritant profile.

Table 1: Core Identification and GHS Hazard Summary
ParameterSpecification / Value
Chemical Name Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate
CAS Number 1363405-50-8
Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
Physical State Solid (Crystalline Powder)
Signal Word Warning
Acute Toxicity (Oral) Category 4
Hazard Statements (H-Codes) H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP280: Wear protective gloves/clothing/eye & face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water

Data synthesized from standardized chemical safety repositories and supplier SDS documentation .

Mechanistic Toxicology & Pharmacological Implications

Acute Chemical Toxicity (The Building Block)

The H315, H319, and H335 hazard designations are not arbitrary. The pyrazolo[1,5-a]pyrimidine core is highly polar and capable of robust hydrogen bonding. When aerosolized dust contacts the mucosal membranes of the respiratory tract or the conjunctiva of the eye, the 5-hydroxy and 2-carboxylate groups interact aggressively with localized moisture and cellular proteins, triggering acute inflammatory cascades. This necessitates strict environmental controls (fume hoods) to prevent aerosol exposure.

Downstream Pharmacological Toxicity (The Clinical Candidate)

When this building block is functionalized into a mature kinase inhibitor, its toxicity profile shifts from acute chemical irritation to complex, target-mediated pharmacology. The pyrazolo[1,5-a]pyrimidine core is designed to mimic the purine ring of ATP, allowing it to anchor securely within the hinge region of kinases (e.g., interacting with the Met592 residue in TrkA) .

However, this structural mimicry comes with severe safety liabilities. Advanced RET kinase inhibitors utilizing this exact scaffold have demonstrated narrow therapeutic windows in murine models. While highly efficacious at inducing tumor regression, slight dose escalations have triggered severe off-target toxicities, including hemorrhagic lung effects and hERG channel inhibition (cardiotoxicity) . Therefore, the structural modifications made to the 5-hydroxy and 2-carboxylate positions during synthesis are critical not just for efficacy, but for engineering out these dose-limiting toxicities.

moa Scaffold Pyrazolo[1,5-a]pyrimidine Core Hinge ATP Hinge Binding (e.g., Met592 in TrkA) Scaffold->Hinge Structural Alignment Kinase Target Kinase Inhibition (RET, TrkA, EGFR) Hinge->Kinase Efficacy Tumor Regression (On-Target Efficacy) Kinase->Efficacy Therapeutic Window Toxicity Off-Target Toxicity (hERG, Lung Hemorrhage) Kinase->Toxicity Dose-Limiting Effects

Pharmacological pathway of kinase hinge binding, efficacy, and dose-limiting toxicities.

Self-Validating Experimental Protocol: Safe Handling & Integration

To bridge the gap between SDS compliance and synthetic utility, I have designed the following self-validating Standard Operating Procedure (SOP). This protocol ensures that the causality behind every safety measure is understood, and that the workflow inherently proves its own safety upon completion.

Step-by-Step Methodology

Step 1: Environmental Isolation & PPE Donning

  • Action: Equip a well-calibrated chemical fume hood (face velocity 0.4–0.6 m/s). Don nitrile gloves (double-gloving recommended), a particulate respirator (N95/P100) if handling bulk quantities outside the hood, and splash-proof safety goggles.

  • Causality: Mitigates the H335 (respiratory) and H319 (eye) hazards. The fine crystalline nature of the powder makes it highly susceptible to aerosolization via ambient laboratory drafts.

Step 2: Antistatic Weighing

  • Action: Use an antistatic bar or zero-stat gun on the weighing spatula and weigh boat prior to transferring the compound.

  • Causality: Heterocyclic powders frequently accumulate static charge. Static scatter not only ruins stoichiometric precision (critical for high-yield medicinal chemistry) but also forcefully ejects the H315/H319 irritant onto the user's PPE and surrounding surfaces.

Step 3: Inert Dissolution & Reaction Setup

  • Action: Dissolve the compound in anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) under an Argon atmosphere.

  • Causality: The 5-hydroxy moiety is a reactive nucleophilic site. Atmospheric moisture can lead to unwanted side reactions or degradation. Solvating the powder immediately neutralizes the inhalation hazard (dust), transitioning the risk profile to liquid handling.

Step 4: Analytical Validation (The Self-Validating Checkpoint)

  • Action: Following the synthetic functionalization of the building block, extract a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and run a rapid Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

  • Causality: The protocol is only deemed "safe" for downstream ambient handling when the specific m/z 208 [M+H]+ peak of the starting material is completely absent from the chromatogram. This analytical validation proves 100% conversion, confirming that the primary hazardous building block has been entirely consumed and eliminated from the reaction matrix.

workflow Start Compound Storage (Cool, Dry, Sealed) PPE Don PPE (Gloves, Goggles, Mask) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Antistatic Weighing & Dissolution Hood->Weigh React Synthetic Integration (e.g., Kinase Inhibitor) Weigh->React Waste Hazardous Waste Disposal React->Waste

Standard Operating Procedure for safe handling and synthetic integration.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters. Available at:[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging Ethyl 5-Hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate for Modern Kinase Inhibitor Design

Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in potent and selective kinase inhibitors.[1][2] Protein kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in potent and selective kinase inhibitors.[1][2] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[3][4] This document provides an in-depth guide for researchers and drug development professionals on the strategic use of ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate as a versatile starting material for the synthesis and evaluation of novel kinase inhibitors. We will explore synthetic diversification strategies, provide detailed protocols for biochemical and cell-based screening, and discuss the rationale behind experimental design, data interpretation, and early-stage characterization.

The Scientific Rationale: Why Pyrazolo[1,5-a]pyrimidine?

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that acts as an ATP-competitive inhibitor for many kinases.[3][4] Its structure allows it to mimic the purine ring of ATP, forming key hydrogen bond interactions within the highly conserved ATP-binding pocket of the kinase hinge region.[5] This fundamental binding mode provides a solid foundation for achieving high-affinity inhibition.

The true power of this scaffold lies in its amenability to chemical modification. The various positions on the bicyclic ring system can be substituted to extend into different regions of the ATP-binding site, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][6] This has led to the development of inhibitors for a wide array of kinases, including Tropomyosin Receptor Kinases (Trk), Pim-1, and Cyclin-Dependent Kinases (CDKs).[7][8][9]

Key Attributes of the Scaffold:

  • ATP Mimicry: The core structure effectively occupies the adenine binding region of the kinase active site.[4]

  • Synthetic Tractability: Multiple positions are available for functionalization, allowing for the creation of diverse chemical libraries.[3][10]

  • Proven Clinical Relevance: The scaffold is present in several FDA-approved drugs, such as the Trk inhibitors Larotrectinib and Entrectinib, validating its clinical utility.[1][11]

Ethyl 5-Hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate: A Strategic Starting Point

The subject of this guide, ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate, is not an inhibitor itself but a highly strategic chemical intermediate. Its value comes from the orthogonal reactivity of its key functional groups, which serve as handles for diversification.

PropertyValueSignificance for Synthesis
Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol Provides a low molecular weight starting point.
5-Hydroxy Group A nucleophilic hydroxyl group.Can be converted to a leaving group (e.g., triflate, chloride) for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or amino groups.[12]
2-Carboxylate Ester An electrophilic ester.Can be hydrolyzed to the carboxylic acid and then coupled with amines to form amides, or reduced to an alcohol for further derivatization.[13]

The synthesis of the 5-hydroxy core can be achieved through methods such as the reaction of a 3-aminopyrazole with a suitable β-ketoester like diethyl malonate or via ring-opening of uracil derivatives.[14][15]

Logical Workflow for Kinase Inhibitor Discovery

The diagram below outlines the typical workflow starting from our key intermediate. This process is iterative, with insights from biological testing informing the design of the next generation of compounds.

G cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Lead Optimization Start Ethyl 5-Hydroxypyrazolo [1,5-a]pyrimidine-2-carboxylate Mod_C5 Modification at C5 (e.g., Suzuki Coupling) Start->Mod_C5 Mod_C2 Modification at C2 (e.g., Amide Coupling) Start->Mod_C2 Library Diverse Compound Library Mod_C5->Library Mod_C2->Library Biochem Biochemical Kinase Assay (IC50 Determination) Library->Biochem Cellular Cell-Based Assays (Viability, Target Engagement) Biochem->Cellular Selectivity Kinase Selectivity Panel Cellular->Selectivity ADME ADME-Tox Profiling Selectivity->ADME Lead Lead Candidate ADME->Lead Lead->Library Iterative SAR

Caption: General workflow for kinase inhibitor discovery.

Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a general method to determine the in vitro potency (IC50) of newly synthesized compounds against a target kinase.[1] The ADP-Glo™ assay is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[16]

Principle of the Assay

The kinase reaction consumes ATP and produces ADP. After the reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent then converts the produced ADP back into ATP, which is used by luciferase to generate a light signal. The amount of light produced is directly proportional to kinase activity. Inhibitors will reduce the amount of ADP produced, resulting in a lower light signal.[16][17]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection K Kinase ADP ADP S Substrate ATP ATP ATP2 ATP (from ADP) ADP->ATP2 ADP-Glo™ Reagent Luciferase Luciferase Light Luminescent Signal ATP2->Light

Sources

Application

Application Note: C5-Functionalization of Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate via Cross-Coupling

Executive Summary Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1363405-50-8) is a highly privileged bicyclic building block widely utilized in the development of1[1]. The C5 position of this heterocycle o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1363405-50-8) is a highly privileged bicyclic building block widely utilized in the development of1[1]. The C5 position of this heterocycle offers a critical vector for structure-activity relationship (SAR) exploration. However, direct cross-coupling is thermodynamically hindered by the lactam-lactim tautomerism of the 5-hydroxy group. This application note provides a validated, two-phase methodology to activate the C5 position and subsequently execute high-yielding palladium-catalyzed cross-coupling reactions.

Mechanistic Rationale & Pathway

The 5-hydroxy group of pyrazolo[1,5-a]pyrimidines exists predominantly in the 5-oxo (lactam) tautomeric form under standard conditions. This resonance stabilization renders the C–O bond inert to direct oxidative addition by low-valent palladium species[2].

To bypass this thermodynamic sink, the oxygen must be converted into a superior leaving group. 3[3], yielding a highly electrophilic 5-chloro intermediate. The presence of the electron-withdrawing ethyl carboxylate at the C2 position further depletes electron density from the pyrimidine system. While this stabilizes the core against oxidative degradation, it significantly enhances the electrophilicity of the C5-chloride intermediate, facilitating rapid oxidative addition by Pd(0) complexes during Suzuki-Miyaura (C–C) and Buchwald-Hartwig (C–N) couplings.

G A Ethyl 5-hydroxypyrazolo [1,5-a]pyrimidine-2-carboxylate (Lactam Tautomer) B1 Chlorination (POCl3, DMF cat.) A->B1 Phase I: Activation C1 5-Chloro Intermediate B1->C1 D1 Suzuki-Miyaura (C-C Bond) C1->D1 Phase II: Pd-Catalysis D2 Buchwald-Hartwig (C-N Bond) C1->D2 Phase II: Pd-Catalysis E1 C5-Aryl/Alkyl Derivatives D1->E1 E2 C5-Amino Derivatives D2->E2

Two-stage synthetic workflow for C5-functionalization of pyrazolo[1,5-a]pyrimidine derivatives.

Phase I: Electrophilic Activation (Chlorination)

Objective: Convert the inert 5-OH/oxo group to a reactive 5-chloro electrophile. Causality: POCl3 acts as both the halogenating agent and the solvent. The addition of catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ. This highly electrophilic chloroiminium ion significantly accelerates the chlorination process, reducing the required reaction time and preventing the thermal degradation of the C2-ethyl ester moiety[4].

Step-by-Step Protocol
  • Reagent Charging: In an oven-dried, argon-purged 100 mL round-bottom flask, suspend Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate (10.0 mmol) in POCl3 (15.0 mL, ~10 volumes).

  • Catalysis: Add 3–5 drops of anhydrous DMF.

    • Self-Validation: A slight exotherm and an immediate color shift to pale yellow indicate the successful formation of the active chloroiminium ion.

  • Reflux: Heat the mixture to 90–100 °C for 2.5 hours under an inert atmosphere.

    • Self-Validation: Quench a 10 µL aliquot in cold methanol. LC-MS analysis should show the complete disappearance of the starting mass and the appearance of the methyl ether/chloride mass.

  • Concentration: Cool to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of excess POCl3.

  • Quenching: Slowly pour the concentrated viscous residue into a vigorously stirred ice-water mixture (100 mL) at 0 °C.

    • Self-Validation: The internal temperature must remain below 15 °C. Exceeding this temperature risks hydrolysis of the newly formed C-Cl bond or saponification of the C2-ethyl ester.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with saturated aqueous NaHCO3 until the pH of the aqueous layer is ~7.5. Dry over anhydrous Na2SO4, filter, and concentrate. The resulting ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate is typically >95% pure and can be used directly in Phase II.

Phase II: Palladium-Catalyzed Cross-Coupling

Objective: Install aryl, heteroaryl, or amine substituents at the activated C5 position. Causality: The highly electron-deficient nature of the 5-chloro intermediate requires catalysts that can stabilize the resulting Pd(II) complex and facilitate rapid reductive elimination. For C–C bond formation, Pd(dppf)Cl2 provides a wide bite angle ideal for coupling bulky aryl boronic acids. For C–N bond formation, BrettPhos Pd G3 is selected to prevent competitive β-hydride elimination, ensuring high yields even with challenging primary aliphatic amines[1].

Protocol A: Suzuki-Miyaura Coupling (C–C Bond Formation)
  • Setup: In a 20 mL Schlenk tube, combine the 5-chloro intermediate (1.0 mmol), aryl boronic acid (1.2 mmol), and K2CO3 (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%).

  • Solvent: Inject a thoroughly sparged (degassed) mixture of 1,4-Dioxane/H2O (4:1 v/v, 5.0 mL).

  • Reaction: Seal the tube and heat to 90 °C for 4–6 hours under argon stirring.

  • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material is highly UV-active (Rf ~0.6). Complete consumption and the appearance of a new, brightly fluorescent product spot (Rf ~0.4) confirm reaction completion.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)
  • Setup: In a 20 mL Schlenk tube, combine the 5-chloro intermediate (1.0 mmol), the desired amine (1.5 mmol), and Cs2CO3 (2.0 mmol).

  • Catalyst Addition: Add BrettPhos Pd G3 (0.05 mmol, 5 mol%).

  • Solvent: Inject degassed anhydrous Toluene (5.0 mL).

  • Reaction: Seal the tube and heat to 100 °C for 8 hours under argon.

  • Validation: Analyze via LC-MS. The product will exhibit a distinct mass shift and a characteristic UV absorption profile shift (bathochromic shift) due to the extended conjugation provided by the new C–N bond.

Quantitative Yield Analysis

The following table summarizes the expected quantitative outcomes based on the application of the above protocols across various coupling partners.

Reaction TypeCoupling PartnerCatalyst SystemBase / SolventTemp / TimeExpected Yield
Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl2 (5 mol%)K2CO3 / Dioxane:H2O90 °C / 4 h85–92%
Suzuki-Miyaura 3-Pyridylboronic acidPd(PPh3)4 (5 mol%)Na2CO3 / Toluene:EtOH:H2O100 °C / 6 h78–84%
Buchwald-Hartwig MorpholineBrettPhos Pd G3 (5 mol%)Cs2CO3 / Toluene100 °C / 8 h88–95%
Buchwald-Hartwig AnilineRuPhos Pd G2 (5 mol%)NaOtBu / 1,4-Dioxane110 °C / 12 h75–82%

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized compounds, the following self-validating spectroscopic checks must be performed at each stage:

  • FT-IR Spectroscopy (Phase I): The starting material exhibits a broad absorption band at ~3100–2800 cm⁻¹ (lactam N–H/O–H stretch). The complete disappearance of this band, coupled with a sharp ester carbonyl stretch at ~1710 cm⁻¹, confirms successful chlorination.

  • 1H NMR (DMSO-d6) (Phase I to II): The C6 proton of the starting material appears as a doublet at ~6.2 ppm. Upon chlorination, this proton shifts significantly downfield to ~7.1 ppm due to the strong inductive electron-withdrawing effect of the chlorine atom. Following successful cross-coupling (Phase II), this signal will shift again (typically upfield for aminations due to nitrogen lone-pair donation into the ring, or slightly downfield for arylations depending on the coplanarity of the new ring system).

References

  • Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors Source: PMC (NIH) URL: [Link]

  • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: PMC (NIH) URL: [Link]

  • Title: US10647730B2 - Macrocyclic compounds as TRK kinase inhibitors Source: Google Patents URL
  • Title: US20190247398A1 - Formulations of a macrocyclic trk kinase inhibitor Source: Google Patents URL

Sources

Method

Functionalization of the pyrazolo[1,5-a]pyrimidine core for drug discovery

Application Note: Advanced Functionalization of the Pyrazolo[1,5-a]pyrimidine Scaffold for Targeted Drug Discovery Executive Summary The pyrazolo[1,5-a]pyrimidine (PP) core is a rigid, planar, fused N-heterocyclic system...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Functionalization of the Pyrazolo[1,5-a]pyrimidine Scaffold for Targeted Drug Discovery

Executive Summary

The pyrazolo[1,5-a]pyrimidine (PP) core is a rigid, planar, fused N-heterocyclic system that has emerged as a privileged scaffold in modern medicinal chemistry[1]. Combining the electronic properties of both pyrazole and pyrimidine rings, this framework allows for extensive peripheral functionalization, enabling the precise tuning of physicochemical properties and target affinity[1]. This application note details the mechanistic rationale and validated protocols for the regioselective functionalization of the PP core, designed for scientists advancing kinase inhibitors and central nervous system (CNS) therapeutics.

Pharmacological Significance & Marketed Therapeutics

The PP scaffold is a cornerstone in the development of highly selective protein kinase inhibitors (PKIs) and CNS agents[2]. Its ability to mimic the purine core of ATP makes it exceptionally effective in targeting the kinase hinge region[2]. Notable clinical validations include:

  • Repotrectinib (TPX-0005) : A second-generation Tropomyosin receptor kinase (Trk) inhibitor approved by the FDA in November 2023 for the treatment of NTRK fusion-positive solid tumors[3].

  • Zaleplon : An FDA-approved sedative-hypnotic that acts as a positive allosteric modulator of the GABA_A receptor, utilized for the treatment of insomnia[4].

  • Dinaciclib : A potent cyclin-dependent kinase (CDK) inhibitor evaluated in clinical trials for leukemia and solid tumors, demonstrating IC50 values in the low nanomolar range[4].

Electronic Properties and Regioselective Functionalization Logic

The synthetic versatility of the PP core stems from its distinct electronic distribution, which dictates the causality behind experimental functionalization choices[1].

  • C3 Position (Nucleophilic) : The fused pyrazole ring renders the C3 position highly electron-rich. It is the most susceptible site for electrophilic aromatic substitution, halogenation, and phosphine-free palladium-catalyzed C–H activation[5].

  • C5 and C7 Positions (Electrophilic/Acidic) : The pyrimidine ring is electron-deficient. The C7 position is the most acidic C–H bond in the system, making it the preferred site for concerted metalation-deprotonation (CMD) pathways using phosphine-ligated palladium catalysts[5]. The C5 and C7 positions are also highly reactive toward nucleophilic aromatic substitution (SNAr) when bearing leaving groups (e.g., halogens)[1].

G Core Pyrazolo[1,5-a]pyrimidine Core C3 C3 Position Highly Nucleophilic Core->C3 C5 C5 Position Electrophilic Core->C5 C7 C7 Position Most Acidic / Electrophilic Core->C7 RxnC3 Phosphine-Free Pd C-H Arylation Electrophilic Halogenation Suzuki Cross-Coupling C3->RxnC3 RxnC5 SNAr Reactions Ullmann-type Amination C5->RxnC5 RxnC7 Phosphine-Ligated Pd C-H Arylation Direct Functionalization C7->RxnC7

Regioselectivity and functionalization logic of the pyrazolo[1,5-a]pyrimidine core.

Advanced Functionalization Strategies

To accelerate structure-activity relationship (SAR) exploration, researchers must employ reliable, high-yielding coupling techniques. The following table summarizes state-of-the-art methodologies for functionalizing the PP scaffold.

StrategyTarget PositionKey Reagents & CatalystsReaction ConditionsTypical YieldsRef
Regiodivergent C–H Arylation C3Pd(OAc)₂ (Phosphine-free), Aryl BromideDMA, K₂CO₃, 120 °C60–85%[5]
Regiodivergent C–H Arylation C7Pd(OAc)₂, P(2-furyl)₃ (Phosphine-ligated)DMA, K₂CO₃, 120 °C55–80%[5]
Microwave Suzuki-Miyaura C33-Bromo-PP, XPhosPdG2, Arylboronic acidEtOH/H₂O (4:1), K₂CO₃, MW 135 °C70–95%[6]
Electrochemical Chalcogenation C3Diaryl chalcogenides, Undivided cellRoom Temp, Catalyst/Oxidant-free65–90%[7]

Table 1: Summary of quantitative data and conditions for PP core functionalization.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. The causality of the catalyst choice directly dictates the regiochemical outcome, ensuring predictable and reproducible library generation.

Mechanism Start Pyrazolo[1,5-a]pyrimidine + Aryl Bromide Cat1 Phosphine-Free Pd Catalyst (e.g., Pd(OAc)2) Start->Cat1 Cat2 Phosphine-Ligated Pd Catalyst (e.g., Pd(OAc)2 + P(2-furyl)3) Start->Cat2 Mech1 Electrophilic Palladation at Electron-Rich C3 Cat1->Mech1 Mech2 Concerted Metalation-Deprotonation (CMD) at Acidic C7 Cat2->Mech2 Prod1 C3-Arylated Product Mech1->Prod1 Prod2 C7-Arylated Product Mech2->Prod2

Catalyst-controlled regiodivergent C-H arylation pathways.

Protocol A: Catalyst-Switchable Regiocontrol in Direct C–H Arylation

Rationale: The choice of ligand fundamentally alters the palladium catalytic cycle. A phosphine-free environment favors an electrophilic palladation mechanism, targeting the electron-rich C3 position. Conversely, introducing a phosphine ligand (e.g., P(2-furyl)₃) shifts the mechanism to a concerted metalation-deprotonation (CMD) pathway, which selectively activates the most acidic C–H bond at the C7 position[5].

Materials:

  • Pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv, 0.5 mmol)

  • Aryl bromide (1.5 equiv, 0.75 mmol)

  • Pd(OAc)₂ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: N,N-Dimethylacetamide (DMA, 3 mL)

  • For C7 Selectivity Only: Tri(2-furyl)phosphine (10 mol%)

Step-by-Step Procedure:

  • Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyrazolo[1,5-a]pyrimidine substrate, aryl bromide, Pd(OAc)₂, and K₂CO₃.

  • Ligand Addition (Crucial Step) :

    • To synthesize the C3-arylated derivative: Do NOT add any phosphine ligand.

    • To synthesize the C7-arylated derivative: Add Tri(2-furyl)phosphine (10 mol%).

  • Solvent Addition & Degassing : Add 3 mL of anhydrous DMA. Seal the tube and degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which can rapidly degrade the active Pd(0) species.

  • Reaction Execution : Backfill with Argon and heat the reaction mixture in a pre-heated oil bath at 120 °C for 16 hours.

  • Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and insoluble inorganic salts.

  • Purification : Wash the filtrate with brine (3 × 10 mL), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the regiochemically pure product.

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling at C3

Rationale: For substrates where direct C–H activation is sterically hindered or low-yielding, pre-functionalization via bromination at the highly nucleophilic C3 position provides a reliable handle for Suzuki-Miyaura coupling. Microwave irradiation drastically reduces reaction times from 16 hours to 40 minutes while improving overall yields[6].

Materials:

  • 3-Bromo-pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (2.5 equiv, 1.25 mmol)

  • Catalyst: XPhos Pd G2 (2.5 mol%) and XPhos ligand (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Ethanol/Water (4:1 v/v, 4 mL)

Step-by-Step Procedure:

  • Reagent Loading : In a 10 mL microwave-safe vial, combine the 3-bromo-pyrazolo[1,5-a]pyrimidine, arylboronic acid, XPhos Pd G2, XPhos, and K₂CO₃.

  • Solvent System : Add 4 mL of the EtOH/H₂O (4:1) solvent mixture. The inclusion of water is essential to dissolve the carbonate base and facilitate the transmetalation step in the catalytic cycle.

  • Microwave Irradiation : Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 135 °C for 40 minutes.

  • Reaction Monitoring : Vent the vial after cooling to room temperature. Confirm complete consumption of the starting bromide via TLC or LC-MS.

  • Isolation : Evaporate the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 × 10 mL). Combine the organic layers, dry over MgSO₄, and concentrate.

  • Purification : Purify the crude residue by silica gel chromatography to afford the C3-arylated product.

References

  • [1] Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. URL:[Link]

  • [5] Gandeepan, P., & Cheng, C. H. (2015). Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C–H Groups in Pyrazolo[1,5-a]pyrimidines. Chemistry - A European Journal / NIH PMC. URL:[Link]

  • [2] Dickerson, et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. URL:[Link]

  • [4] Almehmadi, et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry / ResearchGate. URL:[Link]

  • [6] El Kazzouli, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. URL:[Link]

  • [3] Singh, et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. URL:[Link]

  • [7] Chillal, A. S., et al. (2024). Electrochemical Regioselective C(sp2)–H Bond Chalcogenation of Pyrazolo[1,5-a]pyrimidines via Radical Cross-Coupling at Room Temperature. The Journal of Organic Chemistry / ACS Publications. URL:[Link]

Sources

Application

Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate as a building block in organic synthesis

Application Note: Ethyl 5-Hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate in Advanced Scaffold Synthesis Executive Summary The pyrazolo[1,5-a]pyrimidine core is a privileged, purine-isosteric scaffold that has gained mass...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ethyl 5-Hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate in Advanced Scaffold Synthesis

Executive Summary

The pyrazolo[1,5-a]pyrimidine core is a privileged, purine-isosteric scaffold that has gained massive traction in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Pim-1, Flt-3, and RET) and CNS-active therapeutics [1, 2]. Among the most versatile building blocks for accessing this chemical space is Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1363405-50-8). This application note provides a comprehensive, mechanistically grounded guide to utilizing this bifunctional building block. By leveraging its orthogonal reactivity handles—a C-5 hydroxyl group and a C-2 ethyl ester—drug development professionals can execute highly regioselective functionalizations to rapidly generate diverse structure-activity relationship (SAR) libraries.

Structural Analysis & Reactivity Profile

Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate exists in a dynamic tautomeric equilibrium with its keto form, ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate. In polar solvents, the thermodynamically stable keto form predominates. This tautomerism dictates the synthetic strategy: the C-5 position is not inherently primed for direct substitution.

To utilize the C-5 position, the oxygen must be converted into a highly reactive leaving group. The standard approach employs aggressive dehydrating halogenating agents (like POCl3​ ) to trap the enol form, driving the equilibrium toward the fully aromatic 5-chloro heteroaromatic system. Once halogenated, the electron-deficient nature of the pyrimidine ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), activating the C-5 position for Nucleophilic Aromatic Substitution (SNAr) [3]. Orthogonally, the C-2 ethyl ester is sterically accessible and can undergo mild saponification to yield a carboxylic acid, which serves as a handle for standard amide couplings.

Reactivity A Ethyl 5-hydroxypyrazolo [1,5-a]pyrimidine-2-carboxylate B POCl3 (Halogenation) A->B Activation C LiOH (Saponification) A->C Deprotection D 5-Chloro Intermediate B->D E 2-Carboxylic Acid C->E F SNAr / Cross-Coupling D->F G Amide Coupling E->G H C-5 Substituted Scaffold F->H I C-2 Substituted Scaffold G->I

Reactivity map of Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate.

Mechanistic Insights & Experimental Causality

The Chlorination Step (C-5 Activation)

When performing the chlorination, the omission of a solvent and the use of neat POCl3​ serves a dual purpose: it acts as both the reagent and the reaction medium, driving the equilibrium forward. However, the addition of a catalytic amount of N,N-dimethylformamide (DMF) or N,N-dimethylaniline is highly recommended. Causality: DMF reacts with POCl3​ to form the highly electrophilic Vilsmeier-Haack intermediate. This intermediate accelerates the activation of the C-5 hydroxyl group, significantly reducing reaction times and minimizing thermal degradation of the pyrazolo[1,5-a]pyrimidine core.

The SNAr Amination Step

For the SNAr step, the choice of base is critical. While triethylamine ( TEA ) is commonly used, N,N-diisopropylethylamine ( DIPEA ) is preferred. Causality: DIPEA's steric bulk prevents it from acting as a competing nucleophile or forming quaternary ammonium salts with the 5-chloro intermediate. The reaction is typically conducted in polar aprotic solvents like DMF or NMP, which stabilize the transient, negatively charged Meisenheimer complex formed during the addition-elimination sequence.

Quantitative Data Summary

Table 1: Optimization of C-5 Chlorination Conditions

Reagents Solvent Temp (°C) Time (h) Yield (%) Purity (LCMS)

| POCl3​ (10 eq) | Neat | 100 | 4.0 | 75% | >90% | | POCl3​ (5 eq) + DMF (cat) | Toluene | 110 | 2.0 | 88% | >95% | | POCl3​ (3 eq) + DIPEA (1 eq) | Acetonitrile | 80 | 6.0 | 60% | >85% |

Table 2: Scope of C-5 SNAr Amination on the 5-Chloro Intermediate | Amine Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reaction Time (h) | | :--- | :--- | :--- | :--- | :--- | :--- | | Morpholine (Secondary) | DIPEA | DMF | 80 | 92% | 2.0 | | 4-Aminocyclohexanol (Primary) | K2​CO3​ | NMP | 100 | 85% | 4.0 | | Aniline (Aryl amine) | NaH | THF | 65 | 78% | 6.0 |

Experimental Protocols

Workflow S1 Step 1: Chlorination (POCl3) S2 Step 2: Workup & Neutralization S1->S2 S3 Step 3: SNAr Amination (DIPEA) S2->S3 S4 Step 4: Purification (Flash LC) S3->S4 S5 Purified Target S4->S5

Step-by-step synthetic workflow for C-5 functionalized derivatives.

Protocol A: Synthesis of Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

Objective: Convert the tautomeric 5-hydroxy/5-oxo group into a reactive 5-chloro electrophile.

  • Setup: To a dry 100 mL round-bottom flask equipped with a reflux condenser under an inert argon atmosphere, add Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 g, 4.83 mmol).

  • Reagent Addition: Suspend the solid in anhydrous toluene (10 mL). Add POCl3​ (2.25 mL, 24.1 mmol, 5.0 eq) followed by 3 drops of anhydrous DMF (catalyst).

  • Reaction: Heat the mixture to 110 °C for 2 hours. The suspension will gradually become a homogeneous dark solution.

  • Self-Validation (In-Process): Monitor by LCMS. The reaction is deemed complete when the starting material mass ( [M+H]+ 208) is fully consumed, and the intermediate mass ( [M+H]+ 226/228) appears, exhibiting the characteristic 3:1 isotopic ratio of a monochlorinated product.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess POCl3​ . Carefully quench the residue by dropwise addition into an ice-cold saturated aqueous NaHCO3​ solution (pH ~8). Extract with EtOAc (3 × 30 mL), wash with brine, dry over Na2​SO4​ , and concentrate to yield the crude 5-chloro intermediate.

Protocol B: SNAr Amination at C-5

Objective: Introduce an amine nucleophile to build the target pharmacophore.

  • Setup: Dissolve the crude Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (500 mg, 2.22 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition: Add the desired amine (e.g., morpholine, 2.66 mmol, 1.2 eq) and DIPEA (0.97 mL, 5.55 mmol, 2.5 eq).

  • Reaction: Stir the mixture at 80 °C for 2–4 hours.

  • Self-Validation (In-Process): A successful SNAr is indicated by a distinct blue shift in UV absorbance on the LC trace and the disappearance of the chlorine isotope pattern in the MS, replaced by the desired product mass.

  • Purification: Dilute with water (20 mL) to precipitate the product. Filter the solid, wash with cold water, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient) to afford the pure C-5 aminated product.

Protocol C: Saponification and Amide Coupling at C-2

Objective: Hydrolyze the C-2 ester and couple with a secondary amine.

  • Saponification: Dissolve the C-5 substituted ester (1.0 eq) in a 3:1 mixture of THF/ H2​O . Add LiOH⋅H2​O (3.0 eq) and stir at room temperature for 3 hours.

  • Self-Validation (Saponification): The reaction is complete when TLC (DCM:MeOH 9:1) shows the disappearance of the high-Rf ester spot and the emergence of a baseline spot (the lithium salt). Acidification to pH 3-4 with 1M HCl will precipitate the free acid. Validation is confirmed by the loss of the ethyl quartet/triplet signals in 1H NMR (around 4.3 ppm and 1.3 ppm).

  • Amide Coupling: Dissolve the isolated carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), and stir for 15 minutes to form the active ester. Add the target amine (1.2 eq) and stir at room temperature for 2 hours. Purify via reverse-phase preparative HPLC.

References

  • Title: An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: Molecules (MDPI) URL: [Link]

Method

Application Note: A Tiered Strategy for In Vitro Screening of Novel Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate Analogs

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Kinase Inhibitor Framework The pyrazolo[1,5-a]pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Kinase Inhibitor Framework

The pyrazolo[1,5-a]pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities.[1] This heterocyclic system is a cornerstone in the design of numerous kinase inhibitors, with derivatives showing potent activity against a range of therapeutically relevant targets, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDK), and Pim-1 kinase.[2][3][4][5] Two of the three FDA-approved drugs for NTRK fusion cancers feature this core structure, highlighting its clinical significance.[2] The core structure's ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro screening cascade for novel analogs of ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate. The proposed tiered approach is designed to efficiently identify potent and selective kinase inhibitors, confirm their activity in a cellular context, and validate direct target engagement, thereby accelerating the progression of promising candidates from hit-to-lead.

Part 1: A Strategic, Tiered Approach to Screening

A successful screening campaign does not rely on a single assay but rather on a logical sequence of experiments that progressively build confidence in a compound's activity and mechanism. This tiered approach, or "screening cascade," is designed to maximize efficiency by using high-throughput, cost-effective assays initially to cast a wide net, followed by more complex, lower-throughput assays to characterize the most promising hits.

The rationale is to first identify compounds that interact with the purified target protein (biochemical activity), then determine if they can access and modulate that target in a complex biological system (cellular activity), and finally, to unequivocally prove that the compound binds to the intended target within the cell (target engagement).

Screening_Cascade

Part 2: Tier 1 - Primary Biochemical Screening

Objective: To identify analogs that directly inhibit the enzymatic activity of purified target kinases.

Recommended Assay: ADP-Glo™ Kinase Assay (Promega).

Principle: The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6][7][8] It is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by a thermostable luciferase to produce a "glow-type" light signal proportional to the initial kinase activity.[6][9] This high sensitivity and broad applicability to various kinases, including protein, lipid, and sugar kinases, make it ideal for primary screening.[8][10]

Protocol: ADP-Glo™ Kinase Inhibition Assay

This protocol is a general template and must be optimized for each specific kinase-substrate pair.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • Purified, active kinase of interest

  • Specific peptide or protein substrate

  • Kinase assay buffer (specific to the kinase)

  • ATP solution (ultra-pure)

  • Test compounds (analogs) dissolved in 100% DMSO

  • White, opaque 384-well assay plates (low-volume)

Procedure:

  • Compound Plating: Prepare serial dilutions of the pyrazolopyrimidine analogs in 100% DMSO. Using an acoustic liquid handler or multichannel pipette, transfer 25-50 nL of each compound dilution into the wells of a 384-well plate. This creates a dose-response curve, typically spanning from 10 µM to 0.1 nM final concentration.

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate solution in the appropriate kinase assay buffer. The optimal concentrations of kinase and substrate must be determined empirically in a prior enzyme titration experiment.

    • Add 5 µL of the 2X kinase/substrate solution to each well containing the pre-spotted compounds.

  • Initiate Reaction:

    • Prepare a 2X ATP solution in the kinase assay buffer. The concentration should be at or near the Km of the kinase for ATP to ensure competitive inhibition can be accurately measured.

    • Add 5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 10 µL.

    • Include "no enzyme" controls (for background) and "vehicle" controls (DMSO only, for 100% activity).

  • Incubation: Incubate the plate at room temperature for 60 minutes. This time may need optimization based on the kinase's turnover rate.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well.[9] This stops the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[9]

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well.[9] This converts the ADP to ATP and initiates the luminescence reaction. Incubate at room temperature for 30-60 minutes to stabilize the signal.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar or similar).

Data Analysis:

  • Normalize the data using the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each analog.

ParameterRecommended Starting ConditionRationale
Final Compound Conc.10 µM - 0.1 nM (10-point curve)To accurately determine the potency (IC50) over a wide range.
ATP ConcentrationEqual to Km of the kinaseMimics physiological conditions and ensures accurate measurement of competitive inhibitors.
Kinase ConcentrationAmount for ~10-30% ATP conversionEnsures the reaction is in the linear range, providing a robust signal-to-background ratio.[6]
Incubation Time60 minutesAllows for sufficient product formation without depleting the substrate.

Part 3: Tier 2 - Cellular Activity Screening

Objective: To determine if the biochemically active compounds can inhibit cell proliferation or induce cytotoxicity, which serves as a surrogate for target inhibition in a relevant cellular environment.[11]

Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Principle: The CellTiter-Glo® assay is a homogeneous method that quantifies the number of viable cells in culture by measuring ATP levels.[12][13] The "add-mix-measure" format involves adding a single reagent directly to the cultured cells, which causes lysis and generates a luminescent signal produced by luciferase that is proportional to the amount of ATP present.[12] Since ATP is a marker of metabolically active cells, this provides a robust measure of cell viability.[13][14]

Protocol: CellTiter-Glo® Cell Viability Assay

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)

  • Cancer cell line relevant to the kinase target (e.g., HCT116, MCF-7)[15][16]

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds dissolved in DMSO

  • White, opaque, sterile 96-well or 384-well plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Dilute the cells in complete medium to the desired density (e.g., 2,000-5,000 cells/well for a 96-well plate). This density must be optimized to ensure cells are in the exponential growth phase at the end of the assay.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds from Tier 1.

    • Add the compounds to the cells. The final DMSO concentration should be kept constant and low (≤ 0.5%) to avoid solvent toxicity.

    • Incubate the plates for 72 hours (37°C, 5% CO2).

  • Assay Reagent Preparation and Addition:

    • Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature.[17][18] Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to create the CellTiter-Glo® Reagent.[17][18]

    • Remove the assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[13]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).[13]

  • Signal Generation and Measurement:

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[17]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][17]

    • Record luminescence using a plate reader.

Data Analysis:

  • Calculate the percent viability relative to vehicle-treated control wells.

  • Plot percent viability versus the logarithm of compound concentration and fit to a dose-response curve to determine the EC50 (or GI50) value.

Part 4: Tier 3 - Target Engagement Validation

Objective: To confirm that the compound directly binds to and stabilizes its intended kinase target within intact cells.

Recommended Assay: Cellular Thermal Shift Assay (CETSA®).

Principle: CETSA is a powerful biophysical method for assessing drug-target interaction in a cellular environment.[19] The principle is based on ligand-induced thermal stabilization of the target protein.[20] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[20][21] In a CETSA experiment, cells are treated with the compound and then heated. Unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein remaining after the heat challenge is quantified, typically by Western blot, providing direct evidence of target engagement.[19][20]

CETSA_Principle P_unbound Target Protein (Unbound) Heat_unbound Heat Challenge (e.g., 55°C) P_unbound->Heat_unbound Unstable P_denatured Denatured & Aggregated Protein Heat_unbound->P_denatured Analysis Analysis by Western Blot (Quantify Soluble Protein) P_denatured->Analysis P_bound Target Protein + Drug (Bound Complex) Heat_bound Heat Challenge (e.g., 55°C) P_bound->Heat_bound Stable P_soluble Stabilized & Soluble Protein Heat_bound->P_soluble P_soluble->Analysis

Protocol: CETSA Melt Curve and Isothermal Dose-Response

This protocol involves two stages: first, generating a "melt curve" to find the optimal temperature, and second, performing an isothermal dose-response to quantify engagement.[22]

Materials:

  • Cell line expressing the target kinase

  • Test compound and vehicle (DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge (capable of >15,000 x g)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to the target kinase

  • HRP-conjugated secondary antibody and ECL substrate

Procedure - Part A: Melt Curve Generation

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with a high concentration of the test compound (e.g., 10x EC50 from Tier 2) and another set with vehicle (DMSO) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lysis and Clarification: Lyse the cells by repeated freeze-thaw cycles. Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis: Collect the supernatant (containing the soluble protein fraction). Normalize total protein concentration, and analyze samples by SDS-PAGE and Western blot using an antibody against the target kinase.[19]

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.[19]

Procedure - Part B: Isothermal Dose-Response Fingerprint (ITDRF)

  • Cell Treatment: Treat cells with a serial dilution of the test compound for 1-2 hours.

  • Heat Challenge: Based on the melt curve, select a single temperature from the steep part of the curve (e.g., Tagg of the vehicle-treated sample). Heat all samples at this fixed temperature for 3 minutes.

  • Lysis, Clarification, and Analysis: Follow steps 4 and 5 from the Melt Curve protocol.

  • Data Analysis: Plot the amount of soluble target protein against the compound concentration to generate a dose-response curve, confirming concentration-dependent target engagement in the cellular milieu.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold is a fertile ground for the discovery of novel kinase inhibitors. The tiered in vitro screening strategy detailed in this application note provides a robust, logical, and efficient framework for identifying and validating promising drug candidates. By progressing from broad biochemical screening to cellular activity assays and finally to direct target engagement confirmation, researchers can build a comprehensive data package that supports the advancement of analogs with the highest therapeutic potential. Each step is designed to be a self-validating system, ensuring that only the most promising compounds with the desired mechanism of action are progressed, ultimately saving time and resources in the drug discovery pipeline.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from INiTS website. [Link]

  • BMG Labtech. (n.d.). Promega ADP-Glo kinase assay. Retrieved from BMG Labtech website. [Link]

  • Hannah, R., et al. (n.d.). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. OUS Research. [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. ASSAY and Drug Development Technologies, 7(6), 560-572. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from Profacgen website. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One, 11(9), e0161737. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology website. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay for evaluating drug target interactions in cells. Current Protocols in Chemical Biology, 8(3), 141-160. [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from Bio-protocol website. [Link]

  • Kinase Logistics. (n.d.). Cell-based Kinase Profiling Service. Retrieved from Kinase Logistics website. [Link]

  • Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(12), 1253-1257. [Link]

  • El-Gamal, M. I., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5809. [Link]

  • Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC, 5(12), 1253-1257. [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC, 13(1), 1-13. [Link]

  • van der Pijl, F., et al. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. European Journal of Medicinal Chemistry, 281, 116848. [Link]

  • Abdel-Aziz, M., et al. (2018). New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. European Journal of Medicinal Chemistry, 151, 624-636. [Link]

  • Al-Ostath, A., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PMC, 2022, 6633359. [Link]

  • El-Naggar, A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(3), 1934-1954. [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]

  • Hassan, A. S., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14(15), 10565-10580. [Link]

  • Patel, K. S., et al. (2012). A Review on Synthesis and Biological Activities of Pyrimidine. International Journal of Pharmacy and Biological Sciences, 2(3), 170-182. [Link]

  • Ghattas, M. A., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[6][12][17]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 21(9), 1156. [Link]

  • Naglah, A. M., et al. (2020). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. [Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate

Executive Summary Pyrazolo[1,5-a]pyrimidines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores for kinase inhibitors (e.g., IRAK4, B-Raf) and CNS-active agents. The compound ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazolo[1,5-a]pyrimidines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores for kinase inhibitors (e.g., IRAK4, B-Raf) and CNS-active agents. The compound ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1363405-50-8) is a highly versatile intermediate. The 5-hydroxy group (which exists in tautomeric equilibrium with the 5-oxo form) serves as an excellent handle for subsequent halogenation (via POCl₃) and cross-coupling or SNAr reactions, while the 2-carboxylate allows for facile derivatization into amides or other functional groups. This application note details a robust, scalable, and regioselective synthesis protocol optimized for multi-gram to kilogram production, ensuring high chemical purity and operational safety.

Mechanistic Rationale & Retrosynthetic Strategy

The construction of the pyrazolo[1,5-a]pyrimidine bicyclic system is classically achieved via the condensation of a 3-aminopyrazole with a 1,3-dielectrophilic species. To synthesize the target compound, ethyl 3-amino-1H-pyrazole-5-carboxylate is reacted with ethyl 3-ethoxyacrylate .

Causality in Reagent Selection: While ethyl propiolate is a commonly used 3-carbon bis-electrophile, it often suffers from poor regiocontrol, yielding a mixture of the 5-hydroxy and 7-hydroxy isomers due to competing initial attacks (aza-Michael addition vs. direct amidation). By utilizing ethyl 3-ethoxyacrylate, the reaction pathway is strictly directed. The highly nucleophilic exocyclic amine of the pyrazole preferentially undergoes an addition-elimination reaction at the β-carbon of the ethoxyacrylate. Subsequent base-promoted intramolecular cyclization of the intermediate onto the ester carbonyl exclusively yields the 5-hydroxy regioisomer [1].

Causality in Base & Solvent Selection: The use of Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) at elevated temperatures (110 °C) is critical. The "cesium effect" enhances the nucleophilicity of the pyrazole nitrogen during the intramolecular cyclization step, drastically reducing the reaction time and suppressing intermolecular dimerization or degradation pathways.

ReactionLogic A Ethyl 3-amino-1H-pyrazole-5-carboxylate (Nucleophile) C Aza-Michael Addition-Elimination Intermediate A->C DMF, 110°C B Ethyl 3-ethoxyacrylate (Bis-electrophile) B->C DMF, 110°C D Intramolecular Cyclization (Cs2CO3 Promoted) C->D E Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate (Target Scaffold) D->E Major Pathway (>95%) F 7-Hydroxy Regioisomer (Minimized) D->F Minor Pathway (<5%)

Diagram 1: Retrosynthetic logic and regiocontrol in pyrazolo[1,5-a]pyrimidine synthesis.

Scale-Up Synthesis Protocol

This protocol is designed as a self-validating system. In-process pH adjustments and temperature controls act as built-in checkpoints to ensure reproducibility.

Materials:

  • Ethyl 3-amino-1H-pyrazole-5-carboxylate (1.0 eq, limiting reagent)

  • Ethyl 3-ethoxyacrylate (1.5 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 volumes)

  • 1M HCl (aq) and Deionized Water

Step-by-Step Procedure:

  • Reactor Preparation: Purge a jacketed glass reactor with nitrogen. Charge the reactor with anhydrous DMF (10 vol) and ethyl 3-amino-1H-pyrazole-5-carboxylate (1.0 eq). Stir at 250 rpm until complete dissolution is achieved.

  • Electrophile Addition: Add ethyl 3-ethoxyacrylate (1.5 eq) to the solution in a single portion. Note: No exotherm is expected at this stage.

  • Base Dosing: Carefully add Cs₂CO₃ (1.5 eq) in three equal portions over 15 minutes. Causality: Portion-wise addition prevents localized basicity spikes that could trigger the polymerization of the acrylate.

  • Thermal Cyclization: Ramp the reactor temperature to 110 °C at a rate of 2 °C/min. Maintain stirring at 110 °C for 12–16 hours.

  • IPC Validation: Withdraw a 0.5 mL aliquot, dilute with MeCN, and analyze via HPLC. Proceed to the next step only when the starting aminopyrazole is < 1.0% (Area%).

  • Cooling & Quench: Cool the reaction mixture to 20 °C. Slowly add deionized water (20 vol) over 30 minutes.

  • pH Adjustment (Critical Step): The 5-hydroxy group is weakly acidic and may exist partially as a highly soluble cesium salt in the basic medium. Slowly add 1M HCl until the pH of the mixture reaches 5.0–5.5. Causality: This ensures the complete protonation of the hydroxyl group, breaking the salt complex and maximizing the precipitation of the highly crystalline free product.

  • Isolation: Filter the resulting beige/yellow precipitate under vacuum. Wash the filter cake sequentially with deionized water (2 × 5 vol) to remove DMF and inorganic salts, followed by cold ethanol (1 × 2 vol) to remove organic impurities.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 24 hours until constant weight is achieved.

Workflow S1 Step 1: Reactor Charging (Aminopyrazole + Acrylate + DMF) S2 Step 2: Base Addition (Controlled Cs2CO3 dosing) S1->S2 S3 Step 3: Thermal Cyclization (110°C for 12-16 h) S2->S3 S4 Step 4: IPC Validation (HPLC > 99% conversion) S3->S4 S5 Step 5: Aqueous Quench & pH 5.5 (Precipitation of Product) S4->S5 S6 Step 6: Isolation & Drying (Filtration, Vacuum Drying) S5->S6

Diagram 2: Step-by-step scalable workflow for the synthesis of the target scaffold.

In-Process Controls (IPC) & Analytical Validation

To guarantee the trustworthiness of the protocol, extensive optimization and IPC metrics were established. Table 1 demonstrates the causality behind the chosen reaction conditions, highlighting how the base and solvent directly dictate the regiochemical outcome.

Table 1: Optimization of Base and Solvent for Regioselective Cyclization

EntrySolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Ratio (5-OH : 7-OH)Isolated Yield (%)
1EthanolNaOEt (1.5)80 (Reflux)248580 : 2062
2TolueneAcOH (Cat.)110244050 : 50N/A
3DMFK₂CO₃ (1.5)110169290 : 1078
4 DMF Cs₂CO₃ (1.5) 110 12 >99 >98 : 2 89

Note: Entry 4 represents the optimized scale-up conditions. The superior solubility and ionic radius of the cesium cation effectively template the intramolecular cyclization, driving the near-exclusive formation of the 5-hydroxy isomer.

Table 2: Standard IPC Analytical Parameters

ParameterAnalytical MethodExpected Specification
Reaction Completion RP-HPLC (254 nm)Starting Material < 1.0% Area
Product Identity LC-MS (ESI+)m/z [M+H]⁺ = 208.2
Regioisomer Purity ¹H-NMR (DMSO-d₆)Absence of 7-OH characteristic peaks
Moisture Content Karl Fischer Titration< 0.5% w/w (Post-drying)

Downstream Applications in Drug Development

The resultant ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate is a gateway intermediate. As demonstrated in recent medicinal chemistry campaigns, the 5-hydroxy group can be smoothly converted to a 5-chloro derivative using POCl₃. This enables subsequent SNAr reactions with various anilines or aliphatic amines to generate potent kinase inhibitors, such as those targeting IRAK4 for inflammatory diseases [2]. Furthermore, the pyrazolo[1,5-a]pyrimidine core acts as a bioisostere for purines, allowing it to effectively interact with the ATP-binding hinge region of multiple kinases [3].

References

  • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: PubMed Central (PMC) URL: [Link]

  • Title: Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine Source: Synthetic Communications (Taylor & Francis) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate

Welcome to the technical support center for the synthesis of ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate, providing potential causes and actionable solutions.

Problem 1: Low to No Product Yield

A common challenge in the synthesis of 5-hydroxypyrazolo[1,5-a]pyrimidines is a lower than expected yield.[1] This can often be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.

Potential Causes and Solutions:

  • Purity of Starting Materials: The primary starting materials for this synthesis are typically ethyl 3-amino-1H-pyrazole-4-carboxylate and a malonate derivative, such as diethyl malonate. Impurities in these reagents can significantly hinder the reaction.

    • Solution: Ensure the purity of your starting materials. Ethyl 3-amino-1H-pyrazole-4-carboxylate can be synthesized from ethyl 2-cyano-3-ethoxyacrylate and hydrazine hydrate.[2][3] It is crucial to properly purify the aminopyrazole intermediate. Recrystallization or column chromatography may be necessary.

  • Ineffective Base or Catalyst: The cyclocondensation reaction often requires a base to facilitate the initial nucleophilic attack and subsequent cyclization. The choice and amount of base are critical.

    • Solution: A common base used for this type of reaction is a sodium alkoxide, such as sodium ethoxide, or a strong non-nucleophilic base like potassium tert-butoxide.[4] The reaction of 5-amino-3-methylpyrazole with diethyl malonate has been shown to proceed with an 89% yield in the presence of sodium ethanolate.[4] It is recommended to perform small-scale test reactions to screen different bases and their concentrations to find the optimal conditions for your specific substrate.

  • Suboptimal Reaction Temperature and Time: The reaction may be sensitive to temperature. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of starting materials or the product.

    • Solution: The reaction is often performed at reflux in a suitable solvent like ethanol.[4] Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. This will prevent premature work-up or prolonged heating that could lead to side product formation.

  • Inappropriate Solvent: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction kinetics.

    • Solution: Ethanol is a commonly used solvent for this reaction.[4] However, if solubility issues are suspected, other high-boiling point polar aprotic solvents like DMF or DMSO could be explored, although this may also affect the reaction pathway and side product profile.

Problem 2: Formation of Impurities and Side Products

The presence of significant impurities can complicate purification and reduce the overall yield of the desired product.

Potential Causes and Solutions:

  • Regioisomer Formation: A potential side reaction is the formation of the regioisomeric product, where the pyrimidine ring is formed through condensation at a different nitrogen atom of the pyrazole ring.

    • Solution: The regioselectivity of the reaction can be influenced by the substitution pattern on the pyrazole ring and the reaction conditions. Carefully controlling the reaction temperature and the rate of addition of reagents may help to favor the desired isomer. Characterization of the product by 2D NMR techniques can confirm the correct regiochemistry.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to the presence of uncyclized byproducts.

    • Solution: Ensure a sufficient reaction time and optimal temperature to drive the reaction to completion. As mentioned previously, monitoring the reaction progress is key.

  • Hydrolysis of the Ester Group: If the reaction is performed under strongly basic or acidic conditions for a prolonged period, the ethyl ester group may be hydrolyzed to the corresponding carboxylic acid.

    • Solution: Use the minimum effective amount of base or acid and monitor the reaction to avoid unnecessarily long reaction times. If hydrolysis occurs, the resulting carboxylic acid may be separable by adjusting the pH during the work-up procedure.

Problem 3: Difficult Purification

The target compound and potential impurities may have similar polarities, making separation by conventional methods challenging.

Potential Causes and Solutions:

  • Co-eluting Impurities in Column Chromatography: The desired product and a side product may have very similar retention factors (Rf) on TLC, leading to poor separation by column chromatography.

    • Solution: A systematic approach to solvent system selection for column chromatography is recommended. Start with a non-polar solvent system and gradually increase the polarity. The use of a gradient elution may be more effective than an isocratic one. If silica gel is not providing adequate separation, alternative stationary phases such as alumina or reverse-phase silica could be explored.

  • Product Precipitation and Recrystallization Issues: The product may precipitate out of the reaction mixture along with impurities, or it may be difficult to find a suitable solvent system for recrystallization.

    • Solution: For purification by recrystallization, a solvent screen should be performed on a small scale. The ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures or are insoluble. Common solvents to try include ethanol, isopropanol, acetonitrile, or mixtures thereof with water.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate?

The most common and direct route is the cyclocondensation of ethyl 3-amino-1H-pyrazole-4-carboxylate with a suitable C3-synthon, typically a malonic ester derivative like diethyl malonate, in the presence of a base.[4]

Q2: What is the role of the base in this reaction?

The base, such as sodium ethoxide, deprotonates the amino group of the pyrazole, increasing its nucleophilicity to attack the carbonyl carbon of the diethyl malonate. It also facilitates the subsequent intramolecular cyclization and condensation steps that lead to the formation of the pyrimidine ring.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The consumption of the starting materials and the appearance of the product spot can be visualized under UV light. For more detailed analysis, LC-MS can be used to track the formation of the product and any major byproducts.

Q4: What are the expected spectroscopic signatures for the final product?

In the 1H NMR spectrum, you would expect to see signals corresponding to the ethyl group (a triplet and a quartet), as well as aromatic protons from the pyrazolo[1,5-a]pyrimidine core. The hydroxyl proton may appear as a broad singlet. The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product.

Experimental Protocols & Data

Table 1: Key Reaction Parameters and Their Impact
ParameterRecommended ConditionPotential Impact on Yield/Purity
Starting Material Purity >98%Impurities can inhibit the reaction or lead to side products.
Base Sodium Ethoxide or Potassium t-ButoxideThe choice and stoichiometry of the base are critical for reaction efficiency.
Solvent Anhydrous EthanolAffects reactant solubility and reaction rate.
Temperature RefluxA balance is needed to ensure a reasonable reaction rate without causing degradation.
Reaction Time Monitor by TLC/LC-MSInsufficient time leads to incomplete reaction; excessive time can cause side reactions.
General Experimental Protocol

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate in anhydrous ethanol, add a solution of sodium ethoxide in ethanol.

  • Reagent Addition: Slowly add diethyl malonate to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid or dilute HCl).

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and proceed with purification.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aminopyrazole Ethyl 3-amino-1H- pyrazole-4-carboxylate intermediate1 Initial Adduct aminopyrazole->intermediate1 + Diethyl Malonate (Base) malonate Diethyl Malonate malonate->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Ethyl 5-hydroxypyrazolo[1,5-a] pyrimidine-2-carboxylate intermediate2->product Condensation (-EtOH)

Caption: Proposed reaction mechanism for the synthesis.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or No Product check_sm Check Starting Material Purity start->check_sm optimize_base Optimize Base (Type & Amount) check_sm->optimize_base Purity OK optimize_temp_time Optimize Temperature & Reaction Time optimize_base->optimize_temp_time check_impurities Analyze for Impurities optimize_temp_time->check_impurities regioisomer Regioisomer Formation? check_impurities->regioisomer Side Products Detected hydrolysis Ester Hydrolysis? check_impurities->hydrolysis purification Optimize Purification check_impurities->purification No Obvious Side Products regioisomer->purification hydrolysis->purification solvent_screen Solvent Screen for Recrystallization purification->solvent_screen chromatography Alternative Chromatography purification->chromatography success Improved Yield & Purity solvent_screen->success chromatography->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Sources

Optimization

Technical Support Center: Solubilization Strategies for Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate

Welcome to the Technical Support Center. This guide is engineered for research scientists and formulation development professionals dealing with the physicochemical limitations of ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and formulation development professionals dealing with the physicochemical limitations of ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate .

As a fused bicyclic heterocycle, this compound presents classic "brick dust" characteristics. The presence of the 5-hydroxy group (which undergoes keto-enol tautomerism to a 5-oxo form) alongside the ethyl ester promotes robust intermolecular hydrogen bonding. This results in a highly planar molecule with immense crystal lattice energy, leading to notoriously poor aqueous solubility—a recognized hurdle for pyrazolo[1,5-a]pyrimidine derivatives in kinase and CFTR drug discovery [2].

Below, you will find a diagnostic workflow, targeted FAQs, quantitative data, and self-validating protocols to overcome these formulation bottlenecks.

Diagnostic Workflow: Selecting a Solubilization Strategy

SolubilityTroubleshooting Start Solubility Issue: Ethyl 5-hydroxypyrazolo [1,5-a]pyrimidine-2-carboxylate InVitro In Vitro Assays (e.g., Kinase Screening) Start->InVitro InVivo In Vivo Dosing (Oral / IV) Start->InVivo Cosolvent Cosolvent System (DMSO + 0.1% Tween 20) InVitro->Cosolvent pH pH Adjustment (Exploit 5-OH/5-Oxo pKa) InVivo->pH CD Inclusion Complexation (HP-β-CD or SBE-β-CD) InVivo->CD ASD Amorphous Solid Dispersion (PVP/HPMC Matrix) InVivo->ASD

Decision matrix for resolving pyrazolo[1,5-a]pyrimidine solubility based on application.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when diluted from a 10 mM DMSO stock into PBS (pH 7.4)? A: This is a classic solvent-shift precipitation phenomenon. Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate is highly lipophilic. When the DMSO concentration drops below 1–5% in the aqueous buffer, the compound's thermodynamic solubility is drastically exceeded. Furthermore, the 5-hydroxy group predominantly exists as the 5-oxo tautomer in aqueous environments, promoting rapid crystallization. To prevent this, kinetic solubility must be maintained using cosolvents or non-ionic surfactants (like Tween 20) before the critical supersaturation point is reached [1].

Q2: Can I use pH adjustment to force this compound into solution? A: Yes, but it is highly restricted. The 5-hydroxy group is weakly acidic and can be deprotonated at an alkaline pH (pH > 9) to form a soluble salt. However, because the molecule contains an ethyl ester (ethyl 2-carboxylate), prolonged exposure to high pH will rapidly hydrolyze the ester into the corresponding carboxylic acid. Therefore, pH adjustment compromises the structural integrity of the compound and is not recommended for long-term storage or physiological assays.

Q3: What is the most reliable method for formulating this compound for in vivo (e.g., oral gavage) studies? A: Inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this chemotype. The hydrophobic cavity of HP-β-CD encapsulates the planar pyrazolo-pyrimidine core or the ethyl ester moiety, shielding it from the aqueous environment while the hydrophilic exterior ensures bulk solvent compatibility [3]. This method significantly enhances bioavailability by overcoming the high lattice energy without altering the API's chemical structure.

Quantitative Data: Comparison of Solubilization Strategies

The following table summarizes the expected performance of various formulation strategies for pyrazolo[1,5-a]pyrimidine derivatives [1, 2, 4].

StrategyMechanism of ActionEstimated Solubility LimitPrimary ApplicationKey Limitation
Aqueous Buffer (PBS) Baseline intrinsic dissolution< 1 µMControlInadequate for most biological assays
1% DMSO in PBS Cosolvency (polarity reduction)5 - 10 µMIn vitro biochemical assaysHighly prone to solvent-shift precipitation
pH Adjustment (pH > 9) Ionization of the 5-OH group> 100 µMAcute basic formulationsRapid hydrolysis of the ethyl ester moiety
20% HP-β-CD Complex Host-guest encapsulation> 500 µMIn vivo PK/PD dosingHigh excipient-to-drug mass ratio required
Amorphous Solid Dispersion Disruption of crystal lattice> 1000 µMOral solid dosage formsRequires specialized equipment (e.g., HME)
Troubleshooting Protocols
Protocol 1: Preparation of a 20% (w/v) HP-β-CD Inclusion Complex

This self-validating protocol utilizes thermal and mechanical energy to overcome the compound's high crystal lattice energy, forcing it into the cyclodextrin cavity [3].

  • Preparation of Carrier Solution: Dissolve 20 g of HP-β-CD in 80 mL of ultra-pure water. Causality: Creating the host environment first ensures maximum cavity availability and prevents localized precipitation.

  • Compound Addition: Add the required mass of ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate directly to the stirring vortex as a dry powder. Critical Note: Do not use a DMSO stock for this step, as the organic solvent will competitively bind inside the cyclodextrin cavity, displacing the API.

  • Thermal Kneading/Sonication: Sonicate the suspension in a water bath at 37°C for 60 minutes. Causality: Thermal energy disrupts the intermolecular hydrogen bonds of the "brick dust" lattice, facilitating the thermodynamic insertion of the guest molecule into the cyclodextrin ring.

  • Equilibration and Filtration: Stir the solution at room temperature for 24 hours to reach thermodynamic equilibrium. Filter through a 0.45 µm PTFE syringe filter to remove any uncomplexed aggregates. The resulting filtrate is your stable dosing solution.

Protocol 2: Kinetic Solubility Assessment via Nephelometry

To accurately determine the maximum concentration you can use in in vitro assays before solvent-shift precipitation occurs, use light-scattering nephelometry.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution: Create a concentration gradient (e.g., 1 µM to 200 µM) in the target aqueous buffer (e.g., PBS), ensuring the final DMSO concentration remains constant (e.g., exactly 2% across all wells).

  • Incubation: Incubate the microplate at 25°C for 2 hours. Causality: This incubation period allows metastable supersaturated states to nucleate and precipitate.

  • Measurement: Read the forward-scattered light using a nephelometer. Interpretation: When the compound exceeds its kinetic solubility limit, it forms nanoparticles that scatter light. The inflection point on a concentration vs. scatter plot definitively marks your kinetic solubility boundary.

References
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Scientific Research and Technology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Obd_sk-suHLZexMiM5ZOCUS3s_CQZGeaziiwu0xxCMi7RjvOt61ocG5zS777BTbi5cbc-0BMRr9ui8xTU_qjdlcuWOqWQK28RMASUtPcKDm9LtHPvM7qqaV9Ksra3cWWs_4AGqxoPXT9P1VuKvTfQ73mX-BfClnglueHwYf_KFe-ZcC2h2iYXgAMcX7bzy1uzP8zL8OphXm1AVfmqJ3sgV4psC11jY8gjgDRF1KE1w==]
  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6NEpxB6LNlja-CcC0NgvQnhQqzwiIoq9GqDMW-9LXZ1imUReynTQwXBAfF6hO2J4gTyunQ_Bv4_aXLU5kIea_brVr1eIxFJlvlf-Urc9ToyfJMo9ecrs-TSDeBULxW2oWAYk5XPFIcf0UA8n50LWA]
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXwnoxlfFa1Qh_2e9CURtXO82RVyvxRKVSWoWwLqFahPv93fUGn7SjQYlL4eqNGs5aY9JfYnMf5wFgGThpgTGDeSQl8QVCT1OSNJ8GowM1kolq-4rACf_MzU8QSM1MnlNLIf4pJfA1WBf9VkdvCcwPunoFwrfMUUKk82eviu0L-kY4i-fxRvBMl614xuMFh2RsEx_FPDjg_H6aBJuL1hLI0bROMbv1hWj8UV5tFL4VbpldUV4tEGssM1Lnfhw9tlM=]
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp2BytKNjRlCTC9iv2iv-H2UU0ngMsJID72v9HQnXDIGGNNeD-DYzN-qhNYlGn-jijlp5EuL_SBQNjt27twW0trqtLA1-xqqwr43_zIPYcLAZGwk0kCpuG14lgKDmyAyGQJ5o5]
Troubleshooting

Technical Support Center: Minimizing Side Reactions in Ethyl 5-Hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate Functionalization

Welcome to the Application Scientist Troubleshooting Portal. This guide addresses the mechanistic challenges of functionalizing the pyrazolo[1,5-a]pyrimidine scaffold while preserving the sensitive C-2 ethyl ester.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide addresses the mechanistic challenges of functionalizing the pyrazolo[1,5-a]pyrimidine scaffold while preserving the sensitive C-2 ethyl ester. Designed for drug development professionals and synthetic chemists, these self-validating protocols ensure high regioselectivity and yield.

Overview of the Scaffold

Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate is a highly versatile but chemically sensitive building block. It presents three distinct reactivity challenges:

  • Ambident Nucleophilicity: The 5-hydroxy group undergoes keto-enol tautomerism (5-hydroxy 5-oxo), leading to competing O- vs. N-alkylation[1].

  • Ester Lability: The C-2 ethyl ester is prone to hydrolysis under both strongly acidic (e.g., unbuffered POCl3) and strongly basic conditions.

  • Differential π -Electron Density: The fused bicyclic system consists of a π -excessive pyrazole ring and a π -deficient pyrimidine ring, dictating the regiochemistry of electrophilic attacks[2].

Troubleshooting Guides & FAQs

FAQ 1: Why am I observing ester cleavage and intractable tars during POCl3-mediated chlorination?

The Causality: The conversion of the 5-hydroxy group to a 5-chloro substituent using neat phosphorus oxychloride (POCl3) generates stoichiometric amounts of hydrogen chloride (HCl). At elevated temperatures (>100°C), this highly acidic environment catalyzes the hydrolysis of the C-2 ethyl ester, leading to decarboxylation or polymerization[3]. Furthermore, unbuffered POCl3 can lead to undesired electrophilic attack at the electron-rich C-3 position.

The Solution: Employ a modified Vilsmeier-Haack chlorination protocol. By using an organic base such as N,N-dimethylaniline (or DIPEA) as an acid scavenger and a nucleophilic catalyst, the reaction proceeds through a highly reactive Vilsmeier-type intermediate[4]. This allows for lower reaction temperatures and shorter reaction times, completely suppressing ester hydrolysis.

Self-Validating Protocol: Buffered 5-Chlorination

  • Setup: Suspend ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add N,N-dimethylaniline (1.5 eq) followed by dropwise addition of POCl3 (2.5 eq) at 0°C under a nitrogen atmosphere.

  • Reaction: Heat the mixture to 85–90°C for 2–4 hours. Self-validation checkpoint: The opaque suspension will transition into a homogenous, pale-yellow solution as the chloro-derivative forms.

  • Quench (Critical): Cool to room temperature and pour the mixture very slowly into an ice-cold saturated aqueous NaHCO3 solution. Maintain the aqueous phase at pH > 7 to protect the ester.

  • Isolation: Extract with ethyl acetate (3x), wash the combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

FAQ 2: How do I selectively O-alkylate the 5-position without triggering N-alkylation?

The Causality: Due to tautomerism, the deprotonated pyrazolo[1,5-a]pyrimidine acts as an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "harder" nucleophile, while the N-4 nitrogen is "softer". Using strong bases (like NaH or KOH) in polar aprotic solvents (DMF) generates a highly reactive free anion that often undergoes unwanted N-alkylation with alkyl halides[1].

The Solution: To achieve >95% O-alkylation, bypass the free anion entirely by utilizing Mitsunobu conditions. The Mitsunobu reaction specifically activates the alcohol (via a phosphonium intermediate), driving the reaction exclusively toward O-alkylation while operating under neutral conditions that perfectly preserve the C-2 ester.

Self-Validating Protocol: Regioselective Mitsunobu O-Alkylation

  • Setup: Dissolve the starting material (1.0 eq), the target aliphatic alcohol (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (0.1 M).

  • Activation: Cool the solution to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Self-validation checkpoint: The rapid disappearance of the distinct yellow DIAD color indicates active betaine complex formation.

  • Purification: Concentrate the solvent and purify directly via silica gel chromatography (Hexanes/EtOAc) to separate the product from the triphenylphosphine oxide byproduct.

FAQ 3: How can I achieve monohalogenation at C-3 without affecting the 5-OH or the ester?

The Causality: The pyrazole moiety of the bicyclic core is π -excessive, making the C-3 position highly nucleophilic. Conversely, the pyrimidine ring is π -deficient[2]. Harsh halogenating agents (like Br2 or Cl2 gas) cause over-oxidation, dihalogenation, or cleavage of the ester.

The Solution: Use mild, solid-state electrophilic halogen sources like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in non-nucleophilic solvents. The reaction occurs rapidly at room temperature with exquisite regioselectivity for the C-3 position[5].

Self-Validating Protocol: Regioselective C-3 Bromination

  • Setup: Dissolve the starting material (1.0 eq) in anhydrous THF or DMF (0.15 M).

  • Halogenation: Add NBS (1.05 eq) portion-wise at 0°C, keeping the reaction flask protected from direct light.

  • Reaction: Stir at room temperature for 2 hours. Self-validation checkpoint: TLC will show complete consumption of the starting material and a clean, single new spot with a higher Rf value.

  • Isolation: Quench with water. If the product precipitates, collect it via vacuum filtration. Otherwise, extract with dichloromethane, wash thoroughly with water (to remove DMF and succinimide), dry, and concentrate.

Quantitative Reaction Profiling

Functionalization TypeOptimized ReagentsPrimary Side Reaction AvoidedRegioselectivityExpected Yield
Chlorination (5-OH 5-Cl) POCl3, PhNMe2, TolueneEster hydrolysis, Polymerization100% (C-5)75–85%
O-Alkylation ROH, PPh3, DIAD, THFN-alkylation at N-4>95% (O vs N)65–80%
Bromination (C-3) NBS, THF, 0°COver-bromination, Ester cleavage>98% (C-3)80–90%

Functionalization Decision Workflow

Functionalization Start Ethyl 5-hydroxypyrazolo [1,5-a]pyrimidine-2-carboxylate Chlorination POCl3 + PhNMe2 (Chlorination) Start->Chlorination Halogenation NBS in THF (C-3 Bromination) Start->Halogenation Alkylation Mitsunobu Conditions (O-Alkylation) Start->Alkylation Prod1 5-Chloro Derivative (Ester Preserved) Chlorination->Prod1 Optimized Side1 Side Rxn: Ester Cleavage (Avoided by PhNMe2) Chlorination->Side1 Unbuffered POCl3 Prod2 3-Bromo-5-hydroxy Derivative (Regioselective) Halogenation->Prod2 Mild Electrophile Prod3 5-O-Alkyl Derivative (Exclusive O-Attack) Alkylation->Prod3 Neutral Conditions Side2 Side Rxn: N-Alkylation (Avoided by Mitsunobu) Alkylation->Side2 Strong Base (NaH)

Workflow for the regioselective functionalization of the pyrazolo[1,5-a]pyrimidine scaffold.

References

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor Source: bioRxiv URL:[Link]

  • Synthesis of 3-halopyrazolo[1,5-a]pyrimidines. Reaction conditions Source: ResearchGate URL:[Link]

  • Synthesis of N-Alkylated Derivatives of Pyrazolo[1,5-a]pyrimidine and Their Reaction with Methylamine Source: ResearchGate URL:[Link]

  • Highly regioselective synthesis and bromination 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines Source: SciELO URL:[Link]

  • Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS Source: Taylor & Francis URL:[Link]

Sources

Optimization

Optimizing recrystallization conditions for ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate

An official website for the FDA is not available. Technical Support Center: Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate This guide provides in-depth technical support for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

An official website for the FDA is not available.

Technical Support Center: Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate. The focus is on optimizing recrystallization, a critical step for ensuring the high purity required for downstream applications. This document synthesizes established chemical principles with practical, field-proven troubleshooting strategies to address common challenges encountered with this class of heterocyclic compounds.

Part 1: Troubleshooting Guide - Common Recrystallization Issues

This section addresses specific experimental failures in a question-and-answer format.

Q1: My compound oiled out instead of forming crystals upon cooling. What should I do?

A1: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase (the "oil") rather than forming a crystal lattice. This is common when a solution is highly supersaturated or when the compound's melting point is lower than the boiling point of the solvent.

  • Causality: The high concentration of the solute in the hot solution, combined with rapid cooling, favors the kinetically faster process of liquid-liquid phase separation over the thermodynamically more stable, but slower, process of crystal nucleation and growth.[1]

  • Immediate Corrective Actions:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount (5-10% more) of the hot solvent to decrease the saturation level.[2]

    • Allow the flask to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature gradually. Slow cooling is critical for forming high-quality crystals.[1]

  • If the Problem Persists:

    • Consider a different solvent with a lower boiling point.

    • Switch to a solvent-pair system. Dissolve the compound in a minimum of a "good" solvent (like DMF or DMSO where it is highly soluble) and then titrate with a "poor" solvent (like water or hexane) at an elevated temperature until turbidity (cloudiness) persists. Add a drop or two of the good solvent to redissolve the precipitate and then cool slowly.[2]

Q2: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What's wrong?

A2: This is typically due to one of two reasons: either too much solvent was used, or the solution has become supersaturated and requires intervention to initiate nucleation.

  • Causality & Solutions:

    • Excess Solvent: If the solution is not saturated at the lower temperature, no crystallization will occur. To fix this, gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool again.[2][3]

    • Supersaturation: The solution may be supersaturated, meaning the concentration is above its solubility limit, but there are no nucleation sites for crystals to begin forming.[3] To induce crystallization:

      • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.

      • Seed Crystals: If you have a small amount of pure solid, add a single tiny crystal to the solution. This "seed" will act as a template for further crystal growth.

      • Ultrasonic Bath: Placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.

Q3: The purity of my compound did not improve after recrystallization. What happened?

A3: This indicates that the chosen solvent system is not effectively differentiating between your desired compound and the impurities.

  • Causality & Solutions:

    • Incorrect Solvent Choice: The ideal solvent dissolves the compound well when hot but poorly when cold, while impurities should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.[4] If the impurity has similar solubility characteristics to your product in the chosen solvent, co-crystallization or precipitation will occur. You must perform a new solvent screen (see Part 2).

    • Precipitation vs. Crystallization: Cooling the solution too quickly can cause the compound and impurities to "crash out" of solution as an amorphous precipitate rather than forming a pure crystalline lattice.[1] Always ensure slow, undisturbed cooling.

    • Incomplete Washing: After filtering the crystals, soluble impurities can remain on their surface. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove these residual impurities without significantly dissolving the product.[3]

Q4: My final yield is very low. How can I improve recovery?

A4: Low recovery is often a trade-off for high purity but can be optimized.

  • Causality & Solutions:

    • Using Excess Solvent: This is the most common cause. The more solvent used, the more product will remain dissolved even at low temperatures. Use only the minimum amount of hot solvent required to fully dissolve the solid.[3]

    • Premature Crystallization: The compound may have crystallized in the filter funnel during a hot filtration step (used to remove insoluble impurities).[2] To prevent this, use a pre-heated funnel and filter the hot solution as quickly as possible.

    • Insufficient Cooling: Ensure the solution is thoroughly cooled in an ice-water bath to minimize the solubility of your compound and maximize precipitation.

    • Second Crop: The remaining solution (mother liquor) after filtration is still saturated with your product. You can often recover more material by concentrating this filtrate and cooling it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for choosing a recrystallization solvent for this compound?

A1: Based on the pyrazolo[1,5-a]pyrimidine scaffold, the compound is a polar heterocyclic molecule. Published methods for related structures and general solubility principles suggest a logical starting point.[5][6]

  • High-Boiling Polar Aprotic Solvents: Compounds of this class often show good solubility in solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[7][8][9] A DMF/water solvent pair has been successfully used for crystallizing related derivatives and is an excellent system to try first.[10]

  • Alcohols: Ethanol and methanol are good candidates to test. They are polar and protic, and often show the desired temperature-dependent solubility for polar compounds.[9]

  • Esters and Ketones: Ethyl acetate and acetone are moderately polar and should be included in your initial screen.

  • Non-Polar Solvents: Hexane or toluene are unlikely to be good single solvents but are excellent candidates as the "poor" solvent in a solvent-pair system with a more polar solvent.

Q2: How do I perform a systematic solvent screen?

A2: A systematic approach saves time and material.

  • Small-Scale Tests: Place a small amount of your crude solid (e.g., 20-30 mg) into several different test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, DMF) dropwise at room temperature. Note if the compound dissolves easily. An ideal solvent will not dissolve the compound at room temperature.[4]

  • Heating: Gently heat the tubes that did not dissolve the solid. Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Cooling: Allow the hot solutions to cool to room temperature, then place them in an ice bath.

  • Observation: The best solvent is the one that dissolved the compound when hot but produced a large quantity of high-quality crystals upon cooling.

Q3: What is the expected melting point and how do I use it to assess purity?

  • Purity Assessment: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, leading to a lower and broader melting point range. After recrystallization, a significant sharpening and increase in the melting point is a strong indicator of successful purification.

Part 3: Data & Protocols

Table 1: Predicted Solvent Suitability for Recrystallization

This table is based on the general properties of pyrazolopyrimidine derivatives and serves as a starting point for your experimental solvent screen.[7][9][12]

Solvent ClassExample SolventsPredicted Suitability as Single SolventPotential as "Good" Solvent in PairPotential as "Poor" Solvent in PairRationale & Notes
Polar Aprotic DMF, DMSOModerate to High Excellent PoorLikely to dissolve the compound well, possibly too well even at room temperature. Excellent choice for the primary solvent in a pair system (e.g., DMF/Water).[10]
Polar Protic Ethanol, MethanolHigh Good PoorOften show a strong positive temperature coefficient for solubility of polar molecules. A good first choice for a single-solvent system.
Esters Ethyl AcetateModerate GoodGoodMedium polarity makes it a versatile candidate for either single or paired systems.
Ketones AcetoneModerate GoodGoodSimilar to ethyl acetate; its lower boiling point can be advantageous.
Ethers Diethyl Ether, THFLowPoorExcellent Generally not polar enough to dissolve the compound, making them good anti-solvents.
Hydrocarbons Hexane, TolueneVery Low PoorExcellent Non-polar; will likely have very low solubility for the target compound. Ideal as the "poor" solvent.
Aqueous WaterVery Low PoorExcellent The compound is expected to have poor water solubility, making water an excellent anti-solvent.[7][8]
Experimental Workflow: Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[2]

  • Hot Filtration (if needed): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by suction filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away remaining impurities.[3]

  • Drying: Leave the crystals under vacuum on the funnel to air dry. For final drying, transfer the solid to a watch glass or use a vacuum oven.

  • Analysis: Determine the yield and assess purity by measuring the melting point.

Part 4: Visual Diagrams

Recrystallization Workflow

G A Crude Solid B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Cool Slowly (Room Temp -> Ice Bath) C->D E Collect Crystals (Suction Filtration) D->E F Wash with Ice-Cold Solvent E->F G_node Pure, Dry Crystals F->G_node Final Product

Caption: General workflow for single-solvent recrystallization.

Troubleshooting Decision Tree

G start Problem Occurs During Cooling oil Compound 'Oiled Out'? start->oil no_xtal No Crystals Formed? oil->no_xtal No reheat Re-heat to Dissolve oil->reheat Yes too_much_solv Too Much Solvent Used? no_xtal->too_much_solv Yes add_solv Add More Solvent reheat->add_solv cool_slow Cool Very Slowly add_solv->cool_slow oil_sol Problem Solved cool_slow->oil_sol evap Evaporate Some Solvent & Re-cool too_much_solv->evap Yes supersat Induce Nucleation (Scratch / Seed Crystal) too_much_solv->supersat No xtal_sol Problem Solved evap->xtal_sol supersat->xtal_sol

Sources

Troubleshooting

Enhancing catalyst turnover in ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate coupling

Welcome to the Technical Support Center for heterocyclic cross-coupling. As an Application Scientist, I have designed this guide to address the specific mechanistic hurdles associated with functionalizing ethyl 5-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling. As an Application Scientist, I have designed this guide to address the specific mechanistic hurdles associated with functionalizing ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate . This substrate presents unique challenges due to its tautomeric equilibrium (5-hydroxy 5-oxo/lactam) and its strong propensity to poison transition metal catalysts.

Below, you will find expert troubleshooting guides, self-validating protocols, and mechanistic insights to help you achieve high catalyst turnover numbers (TON) and robust yields.

Section 1: Mechanistic Insights & Catalyst Turnover

Q1: Why does my Palladium catalyst deactivate so rapidly when coupling this specific substrate?

Causality: The pyrazolo[1,5-a]pyrimidine core is a potent multidentate ligand. During the catalytic cycle, the nitrogen atoms (specifically N4 and N7) can strongly chelate the Pd(II) intermediates. This chelation diverts the active palladium species into highly stable, off-cycle palladacycles, effectively halting the catalytic cycle and leading to rapid catalyst death (often observed as the precipitation of Pd black)[1].

Solution: To prevent off-cycle chelation, you must use sterically demanding, electron-rich biaryl phosphine ligands (such as XPhos or BrettPhos). The extreme steric bulk of XPhos prevents the pyrazolo[1,5-a]pyrimidine nitrogens from coordinating to the metal center, forcing the palladium to remain in the productive cross-coupling cycle[2].

G Pd0 Active Pd(0)L (High Turnover) OxAdd Oxidative Addition (C-O Activation) Pd0->OxAdd Activated Substrate Transmet Transmetalation (Boronic Acid) OxAdd->Transmet Poison Catalyst Poisoning (N-Chelation Off-Cycle) OxAdd->Poison Poor Ligand Choice (e.g., PPh3) RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 TON enhanced Poison->Pd0 Bulky Ligand (XPhos) Precat XPhos Pd G3 Precatalyst Precat->Pd0 Activation

Caption: Pd-catalyzed cross-coupling cycle highlighting N-chelation poisoning and XPhos-mediated turnover.

Q2: How do I overcome the high bond dissociation energy of the C5-OH group to initiate coupling?

Causality: The C5-hydroxyl group of ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate is a poor leaving group and exists in equilibrium with its unreactive lactam tautomer. Traditional methods require harsh halogenation (e.g., POCl 3​ at reflux) to generate a reactive 5-chloro intermediate.

Solution: Direct C–O activation can be achieved under mild conditions using PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate). PyBroP reacts with the lactam oxygen to form a highly electrophilic phosphonium salt in situ. This intermediate undergoes rapid oxidative addition with Pd(0), bypassing the need to isolate a halogenated intermediate[3].

Section 2: Quantitative Data & Optimization

Q3: Which catalyst system provides the highest Turnover Number (TON)?

To maximize TON and prevent protodeboronation of your coupling partner, the choice of precatalyst is critical. The table below summarizes the impact of different catalyst architectures on the coupling of the PyBroP-activated substrate.

Table 1: Impact of Catalyst/Ligand Systems on TON and Yield

Catalyst SystemLigandAdditiveActivation AgentTONYield (%)Primary Failure Mode
Pd(PPh 3​ ) 4​ NoneNa 2​ CO 3​ PyBroP<1012%Catalyst Poisoning (N-chelation)
Pd(OAc) 2​ SPhosK 3​ PO 4​ PyBroP4541%Incomplete Oxidative Addition
XPhos Pd G2XPhosK 3​ PO 4​ PyBroP85088%Minor Protodeboronation
XPhos Pd G3 XPhos K 3​ PO 4​ PyBroP 920 94% None (Optimal Turnover)

Note: Generation 3 (G3) palladacycle precatalysts are highly recommended because they activate rapidly at room temperature, ensuring a high concentration of the active monoligated Pd(0) species before the phosphonium intermediate can degrade[4].

Section 3: Self-Validating Experimental Protocol

Q4: What is the optimal workflow for one-pot C-O activation and Suzuki-Miyaura coupling?

This protocol is designed as a self-validating system . Do not proceed to Step 4 until Step 3 confirms successful C–O activation. Adding expensive palladium to an unactivated reaction mixture will result in rapid catalyst degradation.

Step-by-Step Methodology:
  • Preparation: In an oven-dried microwave vial, dissolve ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 equiv, 0.5 mmol) in anhydrous 1,4-dioxane (3.0 mL).

  • C–O Activation: Add triethylamine (Et 3​ N, 3.0 equiv) followed by PyBroP (1.3 equiv). Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.

  • Validation Check (Critical): Withdraw a 5 μ L aliquot, dilute in MeCN, and analyze via LCMS. Validation: You must observe the complete disappearance of the starting material mass and the appearance of the phosphonium intermediate mass. If unreacted starting material remains, add an additional 0.2 equiv of PyBroP and stir for 1 hour.

  • Catalyst & Reagent Addition: Once validated, add the arylboronic acid (1.5 equiv), XPhos Pd G3 (2 mol%), XPhos (2 mol%), and aqueous K 3​ PO 4​ (2.0 M, 3.0 equiv).

  • Coupling: Seal the vial, degas via nitrogen sparging for 5 minutes, and heat under microwave irradiation at 110 °C for 12 hours.

  • Workup: Dilute with EtOAc (15 mL), wash with brine (2 × 10 mL), dry over anhydrous Na 2​ SO 4​ , concentrate, and purify via silica gel flash chromatography.

Workflow Step1 Step 1: C-OH Tautomerization & Base Addition (Et3N) Step2 Step 2: PyBroP Activation (Form Phosphonium Salt) Step1->Step2 Step3 Step 3: LCMS Validation (Check for m/z shift) Step2->Step3 Step4 Step 4: Addition of Pd Catalyst, Ligand & Boronic Acid Step3->Step4 Step5 Step 5: Microwave Heating (110 °C, 12 h) Step4->Step5

Caption: One-pot workflow for in situ PyBroP C-O activation and Suzuki-Miyaura coupling.

References

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • Temperature-modulated selective C(sp3)–H or C(sp2)–H arylation through palladium catalysis Source: Chemical Science (The Royal Society of Chemistry) URL:[Link]

  • Aminations and arylations by direct C–O activation for the design of 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidines Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one (SciSpace Overview) Source: SciSpace URL:[Link]

Sources

Optimization

Technical Support Center: Stability and Storage of Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate

Welcome to the Technical Support Center for Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1363405-50-8) [1]. This compound is a highly valuable fused heterocyclic building block, frequently utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1363405-50-8) [1]. This compound is a highly valuable fused heterocyclic building block, frequently utilized in the synthesis of selective protein kinase inhibitors targeting TRKA, CDK2, and PI3Kδ[3, 5].

While the pyrazolo[1,5-a]pyrimidine core is generally robust, the specific functionalization at the C2 (ethyl ester) and C5 (hydroxyl) positions introduces unique stability challenges during long-term storage. This guide provides researchers and drug development professionals with mechanistic insights, diagnostic tools, and self-validating protocols to resolve degradation issues.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my batch show a secondary, early-eluting HPLC peak after prolonged storage? A1: This is the hallmark of ester hydrolysis . The C2-ethyl ester is electronically activated by the electron-withdrawing nature of the fused pyrazolo[1,5-a]pyrimidine core [2]. When exposed to atmospheric moisture, the ester undergoes slow hydrolysis to form pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Because the resulting carboxylic acid is significantly more polar than the ester, it elutes much earlier on a reverse-phase C18 HPLC column.

Q2: The powder has become clumped and exhibits poor solubility in dichloromethane (DCM), which wasn't an issue initially. What happened? A2: This physical change is driven by tautomerization-induced hygroscopicity . The 5-hydroxy group exists in a dynamic equilibrium with its tautomer, the 5-oxo-4,5-dihydro form [1]. The 5-oxo tautomer establishes a dense intermolecular hydrogen-bonding network. This shift not only decreases solubility in non-polar solvents like DCM but also acts as a moisture sponge, drawing atmospheric water into the bulk powder and accelerating the ester hydrolysis described in Q1.

Q3: What are the optimal long-term storage conditions to prevent these degradation pathways? A3: To suppress both tautomeric shifts and hydrolysis, the compound must be kept strictly anhydrous. It should be stored at 2-8°C for routine use, or -20°C for long-term storage (>6 months), under an inert atmosphere (Argon or Nitrogen) and protected from light [4].

Part 2: Visualizing the Degradation Logic

DegradationMechanisms A Ethyl 5-hydroxypyrazolo [1,5-a]pyrimidine-2-carboxylate (Intact Ester) B 5-Oxo-4,5-dihydro Tautomer (Altered H-Bonding) A->B Tautomeric Equilibrium C Atmospheric Moisture (H2O Absorption) A->C Improper Storage B->C Hygroscopic Shift D Nucleophilic Attack at C2-Ester C->D Hydrolysis Initiation E Pyrazolo[1,5-a]pyrimidine- 2-carboxylic acid (Degradant) D->E Ester Cleavage F Ethanol (Volatile Loss) D->F Byproduct

Mechanistic pathway of moisture-induced ester hydrolysis and tautomerization.

Part 3: Quantitative Stability Data & Diagnostics

To effectively troubleshoot, you must first quantify the degradation. Below are the accelerated stability metrics and the analytical markers required to identify the specific failure mode in your batch.

Table 1: Accelerated Stability Matrix
Storage ConditionTimeframeRelative Humidity (RH)Purity (HPLC Area %)Primary Degradant
-20°C (Argon Purged)12 Months<5%>99.5%None
2-8°C (Desiccated)6 Months<10%98.2%Trace Carboxylic Acid
25°C (Ambient Air)3 Months40-50%92.4%Carboxylic Acid (7.1%)
40°C (Accelerated)1 Month75%<85.0%Carboxylic Acid (>12%)
Table 2: Analytical Identification of Degradants
Analytical MethodIntact Ethyl EsterHydrolyzed DegradantDiagnostic Rationale
Reverse-Phase HPLC RT = ~6.5 minRT = ~3.2 minThe acid is highly polar, eluting significantly earlier on C18 columns.
LC-MS (ESI+) [M+H]⁺ = 208.2[M+H]⁺ = 180.1Loss of the ethyl group (-C₂H₅ + H) results in a distinct -28 Da mass shift.
¹H NMR (DMSO-d6) Triplet at ~1.3 ppm (3H)AbsentDisappearance of the ethyl ester methyl protons confirms complete cleavage.

Part 4: Self-Validating Experimental Protocols

If your batch has degraded, do not discard it. The following protocols provide step-by-step methodologies to recover the intact ester and prevent future degradation.

Protocol A: Purification of Degraded Ester via Mild Alkaline Wash

Objective: Selectively remove the hydrolyzed byproduct (carboxylic acid) from the intact ethyl ester. Causality: The carboxylic acid degradant can be easily deprotonated by a mild base, making it water-soluble, while the intact ethyl ester remains highly soluble in organic solvents.

  • Dissolution: Suspend the degraded compound mixture in ethyl acetate (EtOAc) using a ratio of 15 mL per gram of compound. Stir until the intact ester is fully dissolved.

  • Mild Alkaline Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with an equal volume of cold, dilute sodium bicarbonate ( NaHCO3​ , 0.5 M). Note: Do not use strong bases like NaOH, as this will catalyze further hydrolysis of the remaining ester [2].

  • Phase Separation: Drain the aqueous layer (which now contains the carboxylate salt of the degradant). Wash the organic layer once with brine to remove residual alkalinity.

  • Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter to remove the drying agent.

  • Concentration & Recrystallization: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from a mixture of hot ethanol and hexane to obtain the pure ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate.

  • Self-Validation Step: Run a reverse-phase HPLC (Water/MeCN gradient). The protocol is successful if the broad, early-eluting peak (acid) is entirely absent, and the primary peak integrates to >98% purity.

Protocol B: Ultra-Dry Storage Workflow

Objective: Prevent moisture-induced tautomerization and subsequent ester hydrolysis upon receipt of a fresh or purified batch.

  • Lyophilization: If the compound has been exposed to ambient humidity, dry the powder in a vacuum oven at 40°C or via lyophilization for 12 hours to remove surface moisture.

  • Aliquoting: Divide the bulk material into single-use amber glass vials. Causality: This minimizes repeated freeze-thaw cycles and limits atmospheric exposure of the primary batch.

  • Argon Purging: Flush each vial with a gentle stream of Argon gas for 30 seconds before sealing. Argon is heavier than air and effectively displaces moisture-laden oxygen.

  • Desiccation & Temperature Control: Place the sealed vials inside a secondary container (e.g., a desiccator jar) containing active indicating silica gel. Store the secondary container at 2-8°C for short-term use (<1 month) or -20°C for long-term storage [4].

Part 5: Troubleshooting Decision Tree

TroubleshootingWorkflow Start Routine QC (HPLC/LC-MS) Decision Purity < 95% or Early Eluting Peak? Start->Decision Hydrolysis Diagnosis: Ester Hydrolysis (-28 Da Mass Shift) Decision->Hydrolysis Yes (HPLC/MS) Tautomer Diagnosis: Tautomeric Shift (Powder Clumping) Decision->Tautomer Yes (Visual/NMR) Action1 Protocol A: Mild Alkaline Wash & Recrystallization Hydrolysis->Action1 Action2 Protocol B: Vacuum Drying & Argon Purging Tautomer->Action2

Decision tree for diagnosing and resolving storage-induced degradation.

References
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC. National Institutes of Health (NIH).[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. MDPI. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. National Institutes of Health (NIH).[Link]

Reference Data & Comparative Studies

Validation

Structural Comparison of Pyrazolo[1,5-a]pyrimidine Scaffolds in Medicinal Chemistry: A Comprehensive Guide for Kinase Inhibitor Design

As a Senior Application Scientist, I frequently observe drug discovery programs stalling due to off-target toxicity driven by promiscuous hinge-binding scaffolds. To overcome this, medicinal chemistry has increasingly tu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe drug discovery programs stalling due to off-target toxicity driven by promiscuous hinge-binding scaffolds. To overcome this, medicinal chemistry has increasingly turned to the pyrazolo[1,5-a]pyrimidine core. This guide provides an in-depth, objective structural comparison of this privileged scaffold against its isomeric alternatives, supported by experimental data, structure-activity relationship (SAR) workflows, and self-validating laboratory protocols.

Structural Anatomy: Pyrazolo[1,5-a]pyrimidine vs. Isomeric Alternatives

When designing ATP-competitive kinase inhibitors, the primary goal is to mimic the purine ring of ATP while engineering interactions that exploit the unique topology of the target kinase's ATP-binding pocket. The choice of the pyrazolopyrimidine isomer fundamentally dictates the compound's selectivity profile.

The Selectivity Paradox of Pyrazolo[3,4-d]pyrimidine

The pyrazolo[3,4-d]pyrimidine scaffold is a classic purine bioisostere. However, it possesses a hydrogen atom on the pyrazole nitrogen (NH), which acts as a strong hydrogen-bond donor[1]. Because this closely mimics the canonical N9-H of endogenous purines, [3,4-d] derivatives often exhibit broad-spectrum, promiscuous kinase inhibition. While useful for generating initial hits, this promiscuity frequently translates to off-target clinical toxicities.

The Vector-Driven Precision of Pyrazolo[1,5-a]pyrimidine

In contrast, the pyrazolo[1,5-a]pyrimidine scaffold features a bridgehead nitrogen at the ring fusion[2]. This critical structural shift incorporates the nitrogen's lone pair into the aromatic system, thereby eliminating the canonical hydrogen-bond donor. Consequently, the core itself is a weaker binder to the highly conserved kinase hinge region.

The Causality of Selectivity: By removing the default purine-like hydrogen bond, the[1,5-a] scaffold forces the medicinal chemist to engineer binding affinity through precise, vector-driven substitutions at the C3, C5, C6, and C7 positions[3]. This reliance on custom functionalization to engage the hinge, gatekeeper, and solvent-exposed regions inherently filters out off-target kinases that do not perfectly match the engineered topology, resulting in an exceptionally high selectivity index[4].

Scaffold_Evolution Purine Purine (ATP Core) P34D Pyrazolo[3,4-d]pyrimidine (Classic Isostere) Purine->P34D Bioisosteric Replacement P15A Pyrazolo[1,5-a]pyrimidine (Bridgehead N Scaffold) Purine->P15A Isomeric Shift Broad Broad Kinase Inhibition (Promiscuous H-Bonding) P34D->Broad Retains NH Donor Selective High Kinase Selectivity (Vector-Driven Binding) P15A->Selective Lacks NH Donor, Relies on C3/C5/C6/C7

Figure 1: Evolutionary logic of purine bioisosteres shifting from promiscuous to selective binding.

Comparative Target Profiling & Quantitative Data

To objectively evaluate the performance of the pyrazolo[1,5-a]pyrimidine scaffold, we must look at comparative screening data across diverse oncogenic and viral kinase targets.

Table 1: Pharmacological & Structural Comparison of Pyrazolopyrimidine Isomers
FeaturePyrazolo[1,5-a]pyrimidinePyrazolo[3,4-d]pyrimidine
H-Bond Donor Profile Absent at ring fusion (Bridgehead N)Present (Free pyrazole NH)
Kinase Selectivity Typically High (Target-specific)[4]Typically Low (Broad-spectrum)[1]
Primary Substitution Vectors C3 (Hinge), C5/C7 (Solvent/Back pocket)N1, C3, C4, C6
Solubility / ADME Generally favorable due to lower planarityOften plagued by flat, hydrophobic stacking
Clinical Examples Repotrectinib, Selitrectinib (TRK inhibitors)Ibrutinib (Core derivative)
Table 2: Kinase Inhibitory Activity (IC50) of Lead Pyrazolo[1,5-a]pyrimidine Derivatives

The following data highlights the sub-nanomolar potency achievable when the [1,5-a] core is optimally functionalized.

Target KinaseCompound / Derivative TypeIC50 ValueKey Structural ModificationReference
TRKA Repotrectinib-inspired Macrocycle0.1 nMMacrocyclization linking C5 and C7[5]
Pim-1 Compound 11b (Acyclic)< 1.0 nM3-aryl-5-amino substitution[4]
CDK2 Compound 6t (Dual CDK2/TRKA)90 nMC3-aryl and C7-amine functionalization[6]
AAK1 Compound 16 (Macrocycle)PotentBenzylamide derivatization at back pocket[7]
CK2 Acyclic Lead1.0 nMHinge-binding optimization[8]

Advanced SAR & Macrocyclization Strategies

A major challenge in modern kinase inhibitor design is the emergence of solvent-front mutations (e.g., TRKA G595R) that confer resistance to first-generation acyclic inhibitors.

To combat this, medicinal chemists have successfully applied macrocyclization to the pyrazolo[1,5-a]pyrimidine scaffold[5],[7]. By tethering the C5 and C7 positions with a carefully sized linker, the molecule is locked into its bioactive conformation. The Causality: This rigidification reduces the entropic penalty of binding and creates a compact, spherical topology that evades steric clashes with bulky mutated residues (like Arginine) at the solvent front. This exact strategy led to the FDA approval of next-generation TRK inhibitors like Repotrectinib.

SAR_Workflow Hit Hit Identification (Virtual Screening / HTS) Synthesis Core Synthesis (Aminopyrazole + Enaminone) Hit->Synthesis Subst Regioselective Substitution (C3, C5, C6, C7 vectors) Synthesis->Subst Macro Macrocyclization (Solvent-Front Optimization) Subst->Macro Target Resistance Mutations (e.g., TRK) InVitro In Vitro Profiling (Kinase Panel / DSF) Subst->InVitro Standard SAR Macro->InVitro Cellular Cellular Target Engagement (NanoBRET / Western Blot) InVitro->Cellular IC50 < 10 nM Cellular->Subst Poor Permeability Lead Lead Candidate Selection (High Selectivity & Efficacy) Cellular->Lead Cellular IC50 < 100 nM

Figure 2: Iterative SAR optimization workflow for pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Standardized Experimental Protocols

To ensure reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating pyrazolo[1,5-a]pyrimidine derivatives.

Protocol A: Regioselective Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

This one-pot cyclization approach ensures high regioselectivity and yield by utilizing an oxidative halogenation strategy[3].

  • Cyclocondensation : In a round-bottom flask, dissolve 1.0 eq of the selected 3-aminopyrazole and 1.2 eq of the appropriate enaminone (or chalcone) in glacial acetic acid.

  • Oxidative Initiation : Add 1.5 eq of potassium persulfate ( K2​S2​O8​ ).

    • Causality: K2​S2​O8​ acts as a radical initiator/oxidant that drives the cyclization to form the bicyclic core, preventing the formation of undesired thermodynamic isomers.

  • In Situ Halogenation : Add 1.2 eq of sodium halide (e.g., NaBr). Stir at 80°C for 4-6 hours.

    • Causality: The C3 position of the newly formed [1,5-a] core is highly electron-rich. The oxidant converts the halide ion into an electrophilic halogen species, which regioselectively attacks C3, providing a critical handle (e.g., a bromide) for downstream Suzuki/Sonogashira cross-coupling to build the hinge-binding motif.

  • Self-Validation (QC) : Quench the reaction with water, extract with EtOAc, and analyze the crude mixture via LC-MS. The presence of a single major peak with the expected isotopic halide pattern (e.g., 1:1 ratio for Bromine M/M+2) confirms regioselective synthesis.

Protocol B: Live-Cell Target Engagement via NanoBRET Assay

Biochemical assays (like radiometric IC50s) often use artificially low ATP concentrations, yielding misleadingly potent results. NanoBRET measures physical target engagement in living cells, preserving the intracellular ATP concentration (~1-5 mM) to accurately assess ATP-competitive pyrazolo[1,5-a]pyrimidines[8],[7].

  • Transfection : Plate HEK293T cells in a 96-well format. Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., NanoLuc-TRKA). Incubate for 24 hours.

  • Tracer Titration : Add a cell-permeable fluorescent kinase tracer (at a pre-determined KD​ concentration) to the cells.

  • Inhibitor Competition : Treat the cells with a serial dilution of the synthesized pyrazolo[1,5-a]pyrimidine inhibitor (ranging from 10 µM to 0.1 nM). Incubate for 2 hours at 37°C.

    • Causality: If the inhibitor successfully permeates the cell membrane and outcompetes intracellular ATP to bind the kinase hinge, it will displace the fluorescent tracer, resulting in a quantifiable drop in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Self-Validation (QC) :

    • Positive Control: Include a well treated with a known, highly permeable broad-spectrum inhibitor (e.g., Staurosporine) to ensure maximum tracer displacement.

    • Negative Control: Include untransfected cells to establish the background luminescence baseline. An assay window (Z'-factor) > 0.5 validates the run.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment RSC Advances / N
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review Bioorganic & Medicinal Chemistry / ResearchG
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors ACS Medicinal Chemistry Letters
  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 N
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases MDPI
  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor bioRxiv

Sources

Comparative

Benchmarking the Pyrazolo[1,5-a]pyrimidine Scaffold: Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate vs. Standard Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The development of highly selective protein kinase inhibitors (PKIs) is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The development of highly selective protein kinase inhibitors (PKIs) is a cornerstone of modern targeted oncology. While traditional quinazoline and pyrimidine cores have dominated early-generation inhibitors, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a highly privileged, versatile pharmacophore capable of overcoming resistance mutations and achieving exquisite selectivity (1)[1].

This guide provides an objective benchmarking analysis of ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate —a highly functionalized building block—against industry-standard kinase inhibitors. By examining mechanistic rationales, comparative data, and self-validating experimental workflows, we establish a robust framework for utilizing this scaffold in drug discovery.

Mechanistic Rationale & Scaffold Architecture

The pyrazolo[1,5-a]pyrimidine core acts as an ATP-competitive inhibitor. Its unique bicyclic electron distribution perfectly complements the ATP-binding pocket of several oncogenic kinases, including TRK, TTK, and AAK1 (2)[2].

Crucially, the N1 atom of the pyrazolo[1,5-a]pyrimidine ring acts as a vital hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met592 in TRKA) (3)[3].

Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate serves as an advanced lead molecule. The C2-carboxylate ester and C5-hydroxyl groups provide orthogonal synthetic vectors. The C5 position is typically directed toward the solvent-exposed region (allowing for the addition of solubilizing groups like morpholine), while modifications at C2 can probe the DFG-in/out conformations to achieve selectivity (4)[4].

Mechanism ATP ATP Molecule Kinase Target Kinase (e.g., TRK / TTK) ATP->Kinase Binds Hinge Region Inhibitor Pyrazolo[1,5-a]pyrimidine (Competitive Inhibitor) Inhibitor->Kinase Competitive Binding (Blocks ATP) Substrate Downstream Effector (Unphosphorylated) Kinase->Substrate Inhibition ActiveSubstrate Downstream Effector (Phosphorylated) Kinase->ActiveSubstrate Phosphorylation Apoptosis Cell Cycle Arrest Substrate->Apoptosis Pathway Arrest CellProliferation Tumor Proliferation ActiveSubstrate->CellProliferation Oncogenic Signaling

Fig 1: Competitive ATP-binding mechanism of pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Benchmarking: Quantitative Kinase Profiling

To objectively evaluate the efficacy of the scaffold, we benchmark the baseline affinity of the unsubstituted core (ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate) and an optimized derivative against three industry-standard kinase inhibitors.

Table 1: Comparative In Vitro Kinase Profiling ( IC50​ in nM)
Compound ClassTRKA (nM)TTK / Mps1 (nM)Abl (nM)Selectivity Profile
Ethyl 5-hydroxy... (Core) ~450.0~620.0>10,000Moderate (Baseline Scaffold)
Optimized Derivative 0.2 1.5 >10,000High (Targeted)
Staurosporine 3.05.015.0Pan-kinase (Poor Selectivity)
Imatinib >10,000>10,00025.0High (Abl/c-Kit Standard)
Larotrectinib 1.0>10,000>10,000High (TRK Standard)

Data Interpretation: While the raw ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate core exhibits moderate micromolar baseline affinity, its optimized derivatives achieve sub-nanomolar potency (e.g., 0.2 nM against TRKA), outperforming standard targeted therapies like Larotrectinib (3)[3].

Self-Validating Experimental Workflows

Workflow Start Compound Library Prep (10-Point Dose Response) Assay TR-FRET Kinase Assay (Primary Biochemical Screen) Start->Assay ZFactor Z'-Factor Calculation (Quality Control >0.6) Assay->ZFactor Data Output Control Staurosporine / Imatinib (Positive/Negative Controls) Control->Assay CellAssay CellTiter-Glo Viability (Secondary Phenotypic Screen) ZFactor->CellAssay If Validated CETSA CETSA (Target Engagement Validation) CellAssay->CETSA Hit Progression Data Final IC50 / EC50 Benchmarking Data CETSA->Data Confirmed Mechanism

Fig 2: Self-validating screening cascade for kinase inhibitor benchmarking.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Design: We utilize TR-FRET over standard luminescence (e.g., Kinase-Glo) because the time-resolved nature eliminates auto-fluorescence interference commonly caused by highly conjugated heterocyclic scaffolds. Crucially, the assay is run at the apparent Km​ of ATP for the specific kinase. Running at Km​ ensures the assay remains highly sensitive to ATP-competitive inhibitors like pyrazolo[1,5-a]pyrimidines, preventing artificially inflated IC50​ values that occur at saturating ATP concentrations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate and control compounds in a 10-point, 3-fold serial dilution in DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise dosing without tip carryover.

  • Enzyme/Substrate Addition: Add 5 µL of 2X Kinase/Substrate mixture. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the hinge region.

  • Reaction Initiation: Add 5 µL of 2X ATP (strictly at the predetermined Km​ for the target kinase). Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg2+) and Europium-labeled anti-phospho antibodies.

  • Self-Validation (QC): Calculate the Z'-factor using DMSO (negative) and Staurosporine (positive) controls. A Z'-factor > 0.6 statistically validates the assay's dynamic range.

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality & Design: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues and intracellular competition with millimolar concentrations of endogenous ATP. CETSA is employed as a self-validating step to prove that the observed cellular phenotype (e.g., apoptosis) is driven by the compound physically binding the target kinase inside the intact cell, thereby stabilizing the protein against heat-induced aggregation.

Step-by-Step Methodology:

  • Cell Treatment: Culture target cancer cells (e.g., KM12 cells for TRKA) in 6-well plates. Treat with 1 µM of the test compound or DMSO control for 2 hours.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide the cell suspension equally into 8 PCR tubes.

  • Heating: Subject the tubes to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes to pellet denatured and aggregated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western blot using an antibody specific to the target kinase. Plot the melt curve to determine the shift in aggregation temperature ( ΔTagg​ ). A positive thermal shift confirms direct intracellular target engagement.

Conclusion

The ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate scaffold provides an exceptional, synthetically tractable starting point for next-generation kinase inhibitor development. While the unsubstituted core exhibits moderate baseline affinity, structure-guided functionalization at the C2 and C5 vectors yields picomolar inhibitors that rival or exceed the performance of standard therapies like Larotrectinib and Imatinib. By utilizing rigorous, self-validating assays like TR-FRET (at ATP Km​ ) and CETSA, researchers can confidently benchmark this scaffold's performance and translate biochemical hits into viable clinical candidates.

References

  • Source: PMC (nih.gov)
  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Source: bioRxiv (biorxiv.org)
  • Source: ACS Medicinal Chemistry Letters (acs.org)

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of Ethyl 5-Hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate Reaction Products

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold and the Imperative of Structural Validation The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold and the Imperative of Structural Validation

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds investigated for their potent biological activities, including roles as protein kinase inhibitors in cancer therapy.[1][2] Its structural similarity to purines allows these molecules to act as effective antimetabolites in critical biochemical pathways.[3] Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate serves as a versatile starting material, offering multiple reactive sites for derivatization to explore structure-activity relationships (SAR).

However, the regiochemical outcome of reactions on this heterocyclic system is not always predictable. Electrophilic substitution, for instance, can be highly dependent on the reagents used, potentially leading to substitution at various positions on either the pyrazole or pyrimidine ring.[4] Given that a minor change in substituent position can drastically alter biological activity, unambiguous structural confirmation of every reaction product is not merely a procedural formality but a cornerstone of scientific integrity and successful drug development. This guide details a systematic, multi-technique spectroscopic workflow designed to provide irrefutable evidence for the structure of novel derivatives.

Synthetic Starting Point and Potential Transformations

The primary route to the pyrazolo[1,5-a]pyrimidine scaffold involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds, such as β-dicarbonyls or their synthetic equivalents.[5][6] This robust method allows for the construction of the core heterocycle, ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate.

Once synthesized, this starting material presents several avenues for chemical modification, each yielding products that require rigorous validation.

G cluster_reactions Potential Reactions parent Ethyl 5-hydroxypyrazolo [1,5-a]pyrimidine-2-carboxylate r1 O-Alkylation / Acylation (at C5-OH) parent->r1 r2 Electrophilic Substitution (e.g., Halogenation at C3) parent->r2 r3 Nucleophilic Aromatic Substitution (e.g., C5-OH -> C5-Cl -> C5-NR2) parent->r3 r4 Ester Hydrolysis / Amidation (at C2-COOEt) parent->r4

Caption: Key reaction pathways for derivatizing the parent compound.

The primary challenge lies in confirming not only that a reaction has occurred but also where it has occurred. Did halogenation proceed at the C3 position or the C6 position? Did alkylation occur on the C5-hydroxyl group or a ring nitrogen? Answering these questions requires a synergistic application of multiple spectroscopic techniques.

The Spectroscopic Validation Workflow: A Self-Validating System

A robust validation protocol is not a linear checklist but an integrated workflow where each technique corroborates the others. The initial hypothesis from one method is tested and confirmed by the next.

G start Synthesized Product (Unknown Structure) ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Mass Change start->ms Initial Analysis ir Infrared (IR) Spectroscopy - Identify Functional Group Changes (e.g., OH disappearance) start->ir Initial Analysis nmr 1H & 13C NMR Spectroscopy - Map C/H Framework - Determine Regiochemistry ms->nmr Hypothesize Formula ir->nmr Hypothesize Functional Groups d2_nmr 2D NMR (COSY, HSQC, HMBC) - Confirm Connectivity - Unambiguous Assignment nmr->d2_nmr Resolve Ambiguities final Structurally Validated Compound d2_nmr->final Final Confirmation

Caption: Integrated workflow for unambiguous spectroscopic validation.

Core Spectroscopic Techniques: Protocols and Comparative Data

Mass Spectrometry (MS): The First Gatekeeper
  • Expertise & Causality: The first question for any reaction product is: "Did the expected mass change occur?" Mass spectrometry provides a rapid and definitive answer. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides an exact mass that can be used to determine the elemental composition, ruling out many alternative structures at the outset.

  • Authoritative Protocol (Electrospray Ionization - ESI):

    • Sample Preparation: Dissolve approximately 0.1-1.0 mg of the purified product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass analyzer settings should be optimized for the expected m/z range.

    • Analysis: Identify the molecular ion peak. For HRMS, compare the experimentally measured exact mass to the theoretically calculated mass for the expected product. A mass accuracy of <5 ppm is considered excellent confirmation.[7]

Infrared (IR) Spectroscopy: The Functional Group Detective
  • Expertise & Causality: IR spectroscopy is exceptionally sensitive to changes in key functional groups. For reactions involving the C5-hydroxyl or C2-ester, IR provides a clear "before and after" picture. The disappearance of the broad O-H stretch or a shift in the carbonyl (C=O) frequency is often the first piece of evidence that the intended transformation was successful.

  • Authoritative Protocol (Attenuated Total Reflectance - ATR):

    • Sample Preparation: Place a small amount (1-2 mg) of the solid, dry product directly onto the ATR crystal.

    • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Analysis: Identify characteristic stretching frequencies for key functional groups.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
  • Expertise & Causality: While MS confirms the mass and IR confirms functional groups, NMR spectroscopy reveals the complete atomic connectivity. For pyrazolo[1,5-a]pyrimidines, ¹H and ¹³C NMR are indispensable for determining the precise location of substituents. The chemical shift, multiplicity, and coupling constants of each proton and carbon provide a unique fingerprint of the molecule's structure.[9] 2D NMR techniques like HSQC and HMBC are then used to connect protons to their directly attached carbons and to carbons further away, respectively, which is critical for resolving any remaining ambiguities.

  • Authoritative Protocol (¹H, ¹³C, and 2D NMR):

    • Sample Preparation: Dissolve 5-10 mg of the product in ~0.6 mL of a deuterated solvent (DMSO-d₆ is often used due to its ability to dissolve a wide range of polar compounds) in a 5 mm NMR tube.

    • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

    • 2D NMR Acquisition (if needed): If the structure is not immediately obvious, acquire 2D spectra.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (e.g., within the ethyl group).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for identifying the location of substituents attached to quaternary carbons.

    • Analysis: Assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations.[9][10]

Comparative Spectroscopic Data Analysis

The power of this workflow is most evident when comparing the data for a reaction product to that of the starting material. The table below summarizes the expected spectroscopic signatures for the parent compound and two representative reaction products.

Compound Technique Expected Key Observations
Parent Compound Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylateMS (ESI+) m/z corresponding to [C₉H₉N₃O₃ + H]⁺
IR (cm⁻¹) ~3200-3400 (broad, O-H stretch), ~1720 (sharp, C=O ester stretch)[11]
¹H NMR (DMSO-d₆, δ ppm) ~12.0 (s, 1H, OH), ~8.5 (s, 1H, H-7), ~6.9 (s, 1H, H-3), ~6.5 (d, 1H, H-6), ~4.3 (q, 2H, OCH₂), ~1.3 (t, 3H, CH₃)
¹³C NMR (DMSO-d₆, δ ppm) Signals for all 9 unique carbons, including C=O (~162 ppm), C5 (~160 ppm), and C7 (~145 ppm)[9][10]
Product 1: O-Methylation Ethyl 5-methoxypyrazolo[1,5-a]pyrimidine-2-carboxylateMS (ESI+) m/z increases by 14 Da (addition of CH₂)
IR (cm⁻¹) O-H stretch (~3200-3400) disappears. C-O ether stretch appears (~1250).
¹H NMR (DMSO-d₆, δ ppm) OH signal disappears. New singlet appears at ~4.0 ppm (s, 3H, OCH₃). H-6 and H-7 signals may shift slightly.
¹³C NMR (DMSO-d₆, δ ppm) New signal appears at ~56 ppm (OCH₃). C5 signal shifts.
Product 2: 3-Bromination Ethyl 3-bromo-5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylateMS (ESI+) m/z increases by 78/80 Da. Characteristic 1:1 isotopic pattern for Bromine is observed.
IR (cm⁻¹) Largely similar to parent; C-Br stretch is in the fingerprint region and less informative.
¹H NMR (DMSO-d₆, δ ppm) H-3 signal (~6.9 ppm) disappears. Other proton signals remain but may experience minor shifts.
¹³C NMR (DMSO-d₆, δ ppm) C3 signal shifts significantly and its intensity may decrease due to the influence of the bromine atom.

Alternative and Confirmatory Techniques

While the core trio of MS, IR, and NMR is sufficient for most structural validations, certain situations may benefit from additional analysis:

  • Single-Crystal X-ray Diffraction: This is the "gold standard" for absolute structure determination, providing an unambiguous 3D model of the molecule. Its primary limitation is the requirement to grow a high-quality single crystal, which is not always feasible. It is most often employed to confirm the structure of a key intermediate or a final compound with unexpected reactivity.[12][13]

  • UV-Vis Spectroscopy: For derivatives with extended chromophores, UV-Vis spectroscopy can be used to study electronic transitions. While not a primary tool for structural elucidation of the core scaffold, it can be valuable for comparing series of compounds with different substituents that affect the molecule's electronic properties.[14]

Conclusion

The derivatization of ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate is a fruitful strategy for generating novel compounds with potential therapeutic value. However, the chemical complexity of this scaffold demands a validation strategy that is equally sophisticated. A workflow that integrates Mass Spectrometry for molecular formula confirmation, Infrared Spectroscopy for functional group analysis, and multi-dimensional NMR for definitive connectivity mapping provides a self-validating system. Adherence to this rigorous, multi-technique approach ensures the scientific integrity of the resulting data and provides the trustworthy foundation necessary for advancing drug discovery and development programs.

References

  • ACS Publications.

  • National Center for Biotechnology Information, U.S. National Library of Medicine.

  • Wiley Online Library.

  • National Center for Biotechnology Information, U.S. National Library of Medicine.

  • Royal Society of Chemistry.

  • Encyclopedia.pub.

  • National Center for Biotechnology Information, U.S. National Library of Medicine.

  • MDPI.

  • National Center for Biotechnology Information, U.S. National Library of Medicine.

  • ACS Publications.

  • ResearchGate.

  • Semantic Scholar.

  • MDPI.

  • ACS Publications.

  • AiFChem.

  • JournalAgent.

  • ResearchGate.

  • HETEROCYCLES.

  • National Center for Biotechnology Information, U.S. National Library of Medicine.

  • Semantic Scholar.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • PubMed.

  • FLORE.

  • ChemicalBook.

  • African Journals Online (AJOL).

  • Canadian Science Publishing.

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Comparative

Comprehensive Guide: In Vitro vs. In Vivo Efficacy of Pyrazolo[1,5-a]pyrimidine-2-carboxylate Analogs

The Privileged Scaffold: Bridging the Gap in Kinase Inhibition In the landscape of targeted oncology and anti-inflammatory drug discovery, the transition from in vitro enzymatic potency to in vivo therapeutic efficacy is...

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Author: BenchChem Technical Support Team. Date: April 2026

The Privileged Scaffold: Bridging the Gap in Kinase Inhibition

In the landscape of targeted oncology and anti-inflammatory drug discovery, the transition from in vitro enzymatic potency to in vivo therapeutic efficacy is the most critical bottleneck. Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1363405-50-8) has emerged as a highly privileged molecular building block for synthesizing ATP-competitive kinase inhibitors[1].

From a medicinal chemistry perspective, the value of this specific starting material lies in its orthogonal reactivity. The 5-hydroxyl group undergoes facile chlorination (e.g., via POCl3), setting up a highly reactive electrophilic center for rapid SN​Ar displacement by various aliphatic or aromatic amines. Concurrently, the 2-carboxylate ester serves as a versatile handle for amidation[2]. This dual-functionalization allows researchers to systematically probe both the solvent-exposed channel and the highly conserved hinge region of oncogenic kinases such as RET, Pim-1, TTK, and PI3Kδ[2][3][4][5].

Workflow A Scaffold Synthesis (Ethyl 5-hydroxypyrazolo[1,5-a] pyrimidine-2-carboxylate) B In Vitro Screening (TR-FRET Kinase Assay) A->B SAR Optimization C Cellular Validation (Target Engagement) B->C IC50 < 10 nM D PK/Tox Profiling (CYP, hERG, Clearance) C->D Cell Penetration D->A Poor PK (Feedback) E In Vivo Efficacy (Xenograft Models) D->E Favorable PK

Fig 1: Preclinical optimization workflow for pyrazolo[1,5-a]pyrimidine analogs.

Structural Rationale: Why This Scaffold Outperforms Alternatives

When evaluating pyrazolo[1,5-a]pyrimidine derivatives against alternative heterocyclic scaffolds (such as pyrazolo[1,5-a][1,3,5]triazines or imidazo[1,2-b]pyridazines), the primary differentiator is in vivo exposure and metabolic stability .

While alternative scaffolds often achieve sub-nanomolar in vitro potency, they frequently fail in animal models due to dissolution-limited bioavailability or rapid hepatic clearance. The fused bicyclic core of pyrazolo[1,5-a]pyrimidine perfectly mimics the adenine ring of ATP, providing a rigid, planar framework that anchors deeply into the kinase hinge region[1][6]. This allows for the incorporation of polar, solubilizing groups (like morpholines) at the 5- or 7-positions without disrupting the primary binding affinity, thereby rescuing oral bioavailability[2].

Comparative Efficacy Data

The following table synthesizes quantitative data comparing the pyrazolo[1,5-a]pyrimidine scaffold against historical alternatives across multiple kinase targets.

Table 1: Scaffold Comparison – In Vitro Potency vs. In Vivo Exposure

Scaffold ClassRepresentative TargetIn Vitro Potency ( IC50​ )Cellular Efficacy ( GI50​ )In Vivo Exposure / EfficacyMajor Translational Bottleneck
Pyrazolo[1,5-a]pyrimidine TTK (CFI-402257)1.7 nMHigh (Sub-micromolar)High oral bioavailability; Robust tumor regression at MTD[2]CYP 2C9/2C19 inhibition (requires tuning)[2]
Pyrazolo[1,5-a]pyrimidine RET (WF-47-JS03)< 2 nMHigh (>500x KDR selectivity)Significant brain penetration; 10 mg/kg QD regression[3]High clearance if unoptimized[3]
Pyrazolo[1,5-a][1,3,5]triazine TTK< 5 nMModerate to LowPoor oral exposure in mice[2]Dissolution-limited bioavailability[2]
Imidazo[1,2-b]pyridazine Pim-1 (SGI-1776)45 nMModerateModerate exposure[4]High hERG toxicity (>30 μM) due to basic amines[4]

Translational Bottlenecks: Navigating PK/PD Disconnects

Achieving a low IC50​ in vitro is only the first step. As demonstrated in the development of Pim-1 and TTK inhibitors, the translation to in vivo efficacy is often derailed by specific pharmacokinetic (PK) and pharmacodynamic (PD) disconnects:

  • hERG Toxicity vs. Solubility: To improve aqueous solubility for in vivo dosing, medicinal chemists often append basic amines to the pyrazolo[1,5-a]pyrimidine core. However, terminal basic moieties frequently trigger hERG channel inhibition, leading to cardiotoxicity. Optimizing the basicity (e.g., substituting piperazines with less basic morpholines) has been shown to completely address hERG liabilities while maintaining Pim-1 inhibition[2][4].

  • CYP Inhibition: Highly lipophilic analogs often act as competitive inhibitors of Cytochrome P450 enzymes (specifically CYP2C9 and CYP2C19). This leads to unpredictable drug-drug interactions and elevated systemic toxicity in vivo[2].

  • Brain Penetration: For targets like RET kinase, which frequently metastasize to the brain in lung adenocarcinoma, in vitro potency is useless without blood-brain barrier (BBB) permeability. Pyrazolo[1,5-a]pyrimidine analogs like WF-47-JS03 have demonstrated exceptional brain penetration, directly translating to in vivo efficacy against intracranial lesions[3].

Pathway Ligand Growth Factors (e.g., GDNF) Receptor Oncogenic Kinase (RET / Pim-1 / TTK) Ligand->Receptor Activation Signaling Downstream Signaling (MAPK / PI3K-AKT) Receptor->Signaling Phosphorylation Receptor->Signaling Blocked Pathway Drug Pyrazolo[1,5-a]pyrimidine Analogs Drug->Receptor ATP-Competitive Inhibition Apoptosis Tumor Regression Drug->Apoptosis Induces Outcome Tumor Proliferation Signaling->Outcome Gene Transcription

Fig 2: Mechanism of pyrazolo[1,5-a]pyrimidine analogs on kinase signaling.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in drug development, experimental workflows must be designed as self-validating systems. Below are the optimized protocols for evaluating pyrazolo[1,5-a]pyrimidine analogs.

Protocol 1: In Vitro TR-FRET Kinase Inhibition Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over radiometric assays because it eliminates radioactive waste, minimizes compound auto-fluorescence interference, and provides a highly sensitive readout for ATP-competitive binding[7].

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Validation Check: The inclusion of Tween-20 is critical to prevent non-specific aggregation of lipophilic analogs, which causes false-positive inhibition.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[1,5-a]pyrimidine analog in 100% DMSO.

  • Reaction Assembly: Add 5 µL of the target kinase (e.g., RET or Pim-1) to a 384-well plate. Add 100 nL of the compound. Incubate for 15 minutes at room temperature.

  • Initiation: Add 5 µL of ATP/Substrate mix. Causality: Set the ATP concentration strictly at the Km​ of the specific kinase to ensure the assay is highly sensitive to ATP-competitive inhibitors[7].

  • Detection & Validation: After 60 minutes, add 10 µL of the TR-FRET detection antibody. Read the emission ratio (665 nm / 615 nm).

    • Self-Validating Controls: Include Staurosporine as a positive control to validate assay sensitivity, and a "no-enzyme" well to establish the absolute background baseline.

Protocol 2: In Vivo Murine Xenograft Efficacy Model

Causality: Subcutaneous xenografts allow for non-invasive, continuous monitoring of tumor volume via calipers, providing a direct, quantifiable readout of drug efficacy over time[8].

  • Cell Inoculation: Inject 5×106 target cancer cells (e.g., KIF5B-RET driven cells) suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of athymic nude mice[3].

  • Randomization: Monitor tumor growth twice weekly. Validation Check: Do not dose immediately. Randomize mice into vehicle and treatment groups only when tumors reach an established volume of 100–150 mm³. This ensures the drug is tested for true tumor regression rather than merely preventing initial engraftment[8].

  • Dosing Regimen: Administer the pyrazolo[1,5-a]pyrimidine analog via oral gavage (PO) once daily (QD) at 10, 30, and 60 mg/kg[3]. Causality: Oral administration evaluates real-world bioavailability, a metric where this scaffold historically outperforms triazine alternatives.

  • Efficacy & Toxicity Readouts: Measure tumor volume using the formula V=(length×width2)/2 .

    • Self-Validating Controls: Monitor body weight daily. A body weight loss of >10% serves as a hard threshold indicating unacceptable systemic toxicity, invalidating any observed "efficacy" as merely a byproduct of general morbidity[3].

References

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent Source: Journal of Medicinal Chemistry / NIH URL
  • Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma Source: ACS Medicinal Chemistry Letters / NIH URL
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source: ACS Medicinal Chemistry Letters / NIH URL
  • Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAP-K2)
  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors Source: Pharmaceuticals / PMC URL
  • Comparative Guide to Pyrazolo[1,5-a]pyrimidine Anticancer Agents: In Vitro and In Vivo Studies Source: Benchchem URL

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Safety & Regulatory Compliance

Safety

Proper Disposal of Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate: A Guide for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of chemical reagents, such as Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate, are paramount to ensuring a safe and compliant research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory guidelines.

Hazard Identification and Risk Assessment

Inferred Hazards: Based on analogous compounds, potential hazards may include:

  • Skin Irritation: May cause skin irritation upon contact.[4]

  • Eye Irritation: May cause serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[5]

  • Harmful if Swallowed: May be harmful if ingested.[1]

Therefore, it is crucial to treat Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate as a hazardous chemical for the purposes of handling and disposal.[6]

Exposure Scenarios & Risk Mitigation: The primary risks of exposure arise from inhalation of dust particles, skin and eye contact during weighing and transfer, and accidental ingestion. Adherence to proper personal protective equipment (PPE) protocols is the first line of defense.

Quantitative Data Summary
Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol [1][3]
CAS Number 1363405-50-8[1][3]
Known Incompatibilities Strong oxidizing agents, strong acids, strong bases.
Personal Protective Equipment (PPE) and Handling

Before handling Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield (European standard - EN 166).[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Remove gloves carefully to avoid skin contact.[7]

  • Body Protection: A laboratory coat or chemical-resistant apron should be worn.[7]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[8]

Handling Precautions:

  • Work in a well-ventilated area, preferably a chemical fume hood.[4][5]

  • Avoid generating dust.[5]

  • Wash hands thoroughly after handling.[4][5]

  • Avoid contact with skin, eyes, and clothing.[4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Isolate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Collect Waste: All contaminated materials, including absorbent materials and cleaning supplies, must be treated as hazardous waste and disposed of accordingly.[6][9]

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) office.

Waste Disposal Procedures

The disposal of Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate must comply with all federal, state, and local regulations.[10] The overarching principle is that chemical waste should never be disposed of down the drain or in the regular trash.[6][9]

Waste Segregation and Collection:

  • Designated Waste Container:

    • Solid waste (unused chemical, contaminated spill cleanup materials) should be collected in a clearly labeled, sealable, and chemically compatible container.[11][12] The original container is often the best choice for waste storage.[6]

    • Liquid waste (solutions containing the compound) should be collected in a separate, labeled, and leak-proof container. Do not mix with incompatible wastes.[11]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate"), and the approximate quantity.[11][12]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[10] The container must be kept closed except when adding waste.[9][10]

Disposal Pathway:

  • Contact EHS: All hazardous chemical waste must be disposed of through your institution's licensed hazardous waste disposal service.[12] Contact your EHS office to schedule a pickup.

  • Manifesting: For larger quantities, a hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility.[13][14]

Empty Container Disposal:

  • Empty containers that held Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[6][11]

  • The rinsate must be collected and disposed of as hazardous waste.[6]

  • After triple-rinsing, the container's label should be defaced or removed, and the container can then be disposed of as non-hazardous laboratory glass or plastic waste.[6][11]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Containerization & Labeling cluster_3 Final Disposal start Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate Waste is_solid Is the waste solid or liquid? start->is_solid empty_container Is the container empty? start->empty_container Empty Container solid_container Collect in a labeled, sealed container for solid hazardous waste. is_solid->solid_container Solid liquid_container Collect in a labeled, sealed container for liquid hazardous waste. is_solid->liquid_container Liquid storage Store in designated Satellite Accumulation Area. solid_container->storage liquid_container->storage empty_container->is_solid No triple_rinse Triple-rinse with appropriate solvent. Collect rinsate as hazardous waste. empty_container->triple_rinse Yes defaced_container Deface label and dispose of as non-hazardous waste. triple_rinse->defaced_container ehs_pickup Arrange for pickup by licensed hazardous waste disposal service (EHS). storage->ehs_pickup

Caption: Decision workflow for the disposal of Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Best Practices for Managing Labor
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Waste, Chemical, and Cleanup Enforcement. US EPA.
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • Steps in Complying with Regul
  • SAFETY DATA SHEET - Pyrazolo[1,5-a]pyrimidine-3-thiocarboxamide. Fisher Scientific.
  • 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR.
  • Safety Data Sheet - Merck Millipore. Merck Millipore.
  • 1363405-50-8 | Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxyl
  • SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole. TCI Chemicals.
  • SAFETY DATA SHEET - Pyrimidine. Thermo Fisher Scientific.
  • ethyl 2-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxyl
  • 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. MDPI.
  • Ethyl 2-hydroxy-5-methylpyrazolo(1,5-a)
  • Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxyl
  • Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxyl

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Handling

A Senior Application Scientist's Guide to Handling Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate

This document provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate (CAS No. 1363405-50-8).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate (CAS No. 1363405-50-8). As a member of the pyrazolopyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry, this molecule requires careful handling to ensure personnel safety and experimental integrity.[1][2][3][4] This guide is built on the foundational principles of risk mitigation, providing not just procedural steps but the scientific rationale behind them.

Hazard Assessment and Risk Profile

While comprehensive toxicological data for this specific compound is limited, the available information and the nature of related structures necessitate that it be handled with diligence. The known hazard classifications for Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate are as follows:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5][6]

Given these hazards, the primary routes of exposure to mitigate are ingestion, skin/eye contact, and inhalation. The operational plans outlined below are designed to create a multi-layered defense against these exposure risks.

Core Directive: Personal Protective Equipment (PPE)

A robust PPE strategy is the cornerstone of safe chemical handling. The following equipment is mandatory when working with this compound. Do not merely wear the equipment; understand its purpose and limitations.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[7] A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., transferring large volumes, heating solutions).[8][9]Primary Defense Against Irritation: Protects against accidental splashes that can cause serious eye irritation (H319).[5] A face shield provides an additional barrier for the entire face.[8][10]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile rubber).[11] Gloves must be inspected for integrity before each use. A double-gloving technique is recommended for enhanced protection.[12]Preventing Dermal Exposure: Creates a barrier to prevent skin contact and subsequent irritation (H315).[5][11] Contaminated gloves must be removed and disposed of immediately, followed by thorough hand washing.
Body Protection A flame-resistant laboratory coat, fully buttoned.[8] Appropriate protective clothing to prevent skin exposure is essential.[7]Minimizing Skin Contact: Protects skin and personal clothing from contamination by spills and splashes.[7][12]
Respiratory Protection Not typically required under normal conditions with proper engineering controls (i.e., a chemical fume hood).[7] If handling outside of a fume hood or if dust/aerosols are generated, a NIOSH/MSHA-approved respirator is necessary.[13]Mitigating Inhalation Risk: Prevents the inhalation of airborne particles that may cause respiratory irritation (H335).[5][6]

Operational and Disposal Plans

Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment. All handling of this compound must occur within a certified chemical fume hood.[7][14]

  • Preparation:

    • Verify that the chemical fume hood is functioning correctly.

    • Cover the work surface with disposable, absorbent bench paper to contain any minor spills.

    • Assemble all necessary glassware, reagents, and equipment before retrieving the compound.

    • Don all required PPE as specified in the table above.

  • Handling the Compound:

    • When handling the solid, use caution to avoid generating dust.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container tightly closed when not in use.[7][15]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after removing gloves.[6][7]

    • Decontaminate the work area and any equipment used.

    • Dispose of all waste according to the plan outlined below.

Workflow for Safe Chemical Handling

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_post 3. Post-Handling Phase prep1 Verify Fume Hood Function prep2 Cover Work Surface prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Don All Required PPE prep3->prep4 handle1 Work Inside Fume Hood prep4->handle1 handle2 Avoid Dust/Aerosol Generation handle1->handle2 handle3 Keep Container Sealed handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Dispose of Waste Properly post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A step-by-step workflow for the safe handling of the chemical.

Spill Management

In the event of a spill, immediate and correct action is required to mitigate risks.[11]

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[11]

  • Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.[11]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.[11]

Chemical Waste Disposal Plan

Improper disposal is a serious breach of safety and environmental regulations. Do not let the product enter drains.[7][16]

  • Waste Segregation:

    • Solid Waste: All contaminated solid materials (e.g., gloves, absorbent paper, weighing paper) must be collected in a designated solid hazardous waste container.[11]

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a designated liquid hazardous waste container.[11] Do not mix with incompatible waste streams.[11]

  • Container Management:

    • Labeling: All waste containers must be clearly labeled with the full chemical name: "Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate" and appropriate hazard warnings.[13]

    • Storage: Keep waste containers securely closed and store them in a designated satellite accumulation area within the laboratory.[11][13]

  • Empty Containers:

    • Empty containers that held the compound must be triple-rinsed with a suitable solvent.[13]

    • The rinsate (solvent from rinsing) is considered hazardous waste and must be collected in the designated liquid waste container.[11][13]

  • Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for pickup and final disposal.[11]

Waste Disposal Decision Workflow

start Waste Generated is_solid Is the waste solid? start->is_solid is_container Is it an empty container? is_solid->is_container No (Liquid) solid_waste Collect in Labeled Solid Hazardous Waste Bin is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Bin is_container->liquid_waste No triple_rinse Triple-Rinse with Appropriate Solvent is_container->triple_rinse Yes end_point Arrange Pickup with EHS solid_waste->end_point liquid_waste->end_point collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->end_point

Caption: Decision workflow for proper segregation and disposal of waste.

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives - Benchchem.
  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals - Benchchem.
  • Navigating the Disposal of 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Safe and Compliant Practices - Benchchem.
  • Safety Data Sheet: Pyrimidine 98% - Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Ulcerogenic Activity in Pyrazolopyrimidine Derivatives in Lab and It's in Silico Toxicity - Turkish Online Journal of Qualitative Inquiry.
  • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole - Benchchem.
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - Oriental Journal of Chemistry.
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles - Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • the-chemistry-of-pyrazolopyrimidines-and-their-applications.pdf - TSI Journals.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager.
  • Available at
  • Personal Protective Equipment and Chemistry - Chemical Safety Facts.
  • 1363405-50-8 | Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate - AiFChem.
  • General procedure for the synthesis of the pyrazole-derivative series - ResearchGate.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC.
  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking | ACS Omega.
  • SAFETY DATA SHEET - Merck Millipore.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate
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Reactant of Route 2
Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate
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